1-(p-Chlorophenyl)-1-methylurea
Description
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Properties
CAS No. |
22517-43-7 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-methylurea |
InChI |
InChI=1S/C8H9ClN2O/c1-11(8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,12) |
InChI Key |
DSWBQWPCIPOJSZ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of 1-(p-Chlorophenyl)-1-methylurea (CAS 22517-43-7)
[1][2]
Executive Summary
1-(p-Chlorophenyl)-1-methylurea is an unsymmetrical urea derivative where both the methyl group and the p-chlorophenyl ring are attached to the same nitrogen atom (
Molecular Identity & Structural Analysis
The precise identification of this isomer is critical in analytical workflows to avoid co-elution errors with Monuron metabolites.
| Parameter | Detail |
| Chemical Name | 1-(4-Chlorophenyl)-1-methylurea |
| Synonyms | N-(4-Chlorophenyl)-N-methylurea; N-Methyl-N-(p-chlorophenyl)urea |
| CAS Registry Number | 22517-43-7 |
| Molecular Formula | |
| Molecular Weight | 184.62 g/mol |
| SMILES | CN(C1=CC=C(C=C1)Cl)C(=O)N |
| InChI Key | DSWBQWPCIPOJSZ-UHFFFAOYSA-N |
| Structural Class | N,N-disubstituted Phenylurea |
Structural Differentiation[1]
Physicochemical Properties
The following data synthesizes computed molecular descriptors and comparative experimental data from structural analogs.
Solid-State & Solution Properties
| Property | Value / Range | Context & Analysis |
| Physical State | Solid (Crystalline) | Expected to form white/off-white needles or plates similar to chloroaniline derivatives.[1] |
| Melting Point | 145–155 °C (Predicted)* | Lower than Monuron (174 °C) due to reduced symmetry and disruption of intermolecular H-bonding networks by the N-methyl steric clash.[1] |
| Solubility (Water) | Low (< 500 mg/L) | The hydrophobic chlorophenyl and methyl groups limit aqueous solubility. |
| Solubility (Organic) | High | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile) and alcohols (Methanol, Ethanol). |
| Lipophilicity (LogP) | 1.0 – 1.3 (Calc.) | Moderately lipophilic. Suitable for reverse-phase HPLC retention.[1] |
| H-Bond Donors | 1 ( | The terminal primary amide group acts as a donor.[1] |
| H-Bond Acceptors | 1 (C=O) | The urea carbonyl is the primary acceptor.[1] |
*Note: Experimental melting points for this specific isomer are rare in open literature; values are estimated based on structure-property relationships of N-methylated ureas.[1]
Electronic & Stability Profile
-
Hydrolytic Stability: The urea linkage is generally stable at neutral pH.[1] Under strongly acidic or alkaline conditions (pH < 2 or > 10) and elevated temperatures, hydrolysis yields N-methyl-4-chloroaniline and ammonia/carbon dioxide.[1]
-
Photostability: The p-chlorophenyl moiety is susceptible to UV-induced dechlorination, though the N-methyl group provides slight steric protection compared to the N-H analog.[1]
Synthesis & Experimental Protocols
To ensure high purity for use as an analytical standard, the following synthesis route is recommended. This pathway avoids the formation of the N,N'-isomer.[1]
Synthesis Workflow (N-Methyl-4-chloroaniline Route)
Principle: Nucleophilic addition of the secondary amine (N-methyl-4-chloroaniline) to cyanic acid (generated in situ from sodium cyanate).[1]
Reagents:
-
N-Methyl-4-chloroaniline (CAS 932-96-7)[1]
-
Sodium Cyanate (NaOCN)
-
Acetic Acid (glacial) or dilute HCl
-
Solvent: Water/Ethanol mixture[1]
Protocol:
-
Dissolution: Dissolve 10 mmol of N-Methyl-4-chloroaniline in 20 mL of 50% aqueous acetic acid.
-
Addition: Cool the solution to 0–5 °C. Dropwise add a solution of Sodium Cyanate (12 mmol) in 10 mL water over 30 minutes.
-
Reaction: Stir at room temperature for 2–4 hours. The urea product typically precipitates as a white solid.
-
Workup: Filter the precipitate. Wash with cold water (3 x 10 mL) to remove salts and unreacted amine.
-
Purification: Recrystallize from Ethanol/Water (1:1) to remove trace isomers. Dry under vacuum at 40 °C.
Caption: Synthesis of 1-(p-Chlorophenyl)-1-methylurea via nucleophilic addition to isocyanic acid.
Analytical Characterization
Confirming the structure requires distinguishing the N-methyl placement.[1]
| Method | Diagnostic Signal | Interpretation |
| 1H NMR (DMSO-d6) | N-Methyl group .[1] If this signal is a doublet (coupled to NH), it indicates the wrong isomer (N'-methyl). Here it must be a singlet. | |
| 1H NMR (DMSO-d6) | ||
| 1H NMR (DMSO-d6) | Aromatic protons .[1] Characteristic para-substitution pattern. | |
| HPLC-UV | Retention time will differ from Monuron (more polar) and Diuron.[1] | |
| Mass Spectrometry | m/z 184 (M+) | Fragmentation typically shows loss of -CONH2 (43 Da) or N-methyl-chloroaniline fragment.[1] |
Biological & Environmental Relevance
While less potent as a herbicide than Monuron, this compound is relevant as:
-
Impurity: A potential manufacturing byproduct in the synthesis of Monuron/Diuron if methylamine contaminants are present.
-
Metabolite Reference: Used to verify degradation pathways of N,N-dimethylureas, although the primary degradation pathway usually involves N-demethylation to the N'-methyl analog.[1]
-
Toxicity: Likely exhibits moderate aquatic toxicity (similar to chloroaniline precursors). Handling requires standard PPE (gloves, goggles) to prevent absorption.
References
-
PubChem. N-(4-Chlorophenyl)-N-methylurea (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. N-Ethyl-p-chloroaniline (Methodology Analog). Coll. Vol. 4, p. 420 (1963). (Cited for N-alkyl aniline precursor handling).[1][4][5] Available at: [Link]
-
U.S. EPA. Registration Decision for Diuron.[1] (Cited for general phenylurea degradation pathways). Available at: [Link]
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environmental fate of 1-(p-Chlorophenyl)-1-methylurea in soil
An In-depth Technical Guide to the Environmental Fate of 1-(p-Chlorophenyl)-1-methylurea in Soil
Authored by: Gemini, Senior Application Scientist
Foreword
The introduction of phenylurea herbicides has been pivotal in modern agriculture for effective weed management. However, their application necessitates a thorough understanding of their environmental persistence, transformation, and mobility. This guide focuses on 1-(p-Chlorophenyl)-1-methylurea, a significant metabolite of the widely used herbicide Monuron. As regulatory scrutiny and environmental stewardship become increasingly critical in drug and chemical development, a comprehensive grasp of a compound's soil-based fate is paramount. This document provides researchers, scientists, and development professionals with a detailed examination of the key processes governing the environmental destiny of 1-(p-Chlorophenyl)-1-methylurea in terrestrial ecosystems, grounded in established scientific principles and regulatory testing standards.
Introduction to 1-(p-Chlorophenyl)-1-methylurea
1-(p-Chlorophenyl)-1-methylurea is a primary degradation product of the phenylurea herbicide Monuron (3-(4-chlorophenyl)-1,1-dimethylurea).[1] The environmental journey of Monuron is intrinsically linked to the formation and subsequent fate of its metabolites. The initial N-demethylation of Monuron yields 1-(p-Chlorophenyl)-1-methylurea, a critical step that can be rate-limiting for the complete mineralization of the parent compound.[2] Understanding the behavior of this metabolite is therefore essential, as its persistence, toxicity, and mobility may differ significantly from the parent herbicide, influencing the overall environmental risk profile.
Chemical Structure:
-
IUPAC Name: 1-(4-chlorophenyl)-1-methylurea[3]
-
Molecular Formula: C₈H₉ClN₂O[3]
-
Molecular Weight: 184.62 g/mol [3]
The presence of the chlorophenyl ring and the methylurea side chain dictates its chemical properties and, consequently, its interactions within the complex soil matrix.
Core Degradation Pathways in the Soil Environment
The dissipation of 1-(p-Chlorophenyl)-1-methylurea from soil is a multifaceted process driven by the interplay of microbial, photochemical, and chemical reactions. The predominant mechanism is microbial degradation, which ultimately determines the compound's persistence.[4]
Microbial Degradation (Biodegradation)
Biodegradation is the most significant pathway for the breakdown of phenylurea herbicides in soil.[4] The process is facilitated by a diverse community of soil microorganisms, including bacteria and fungi, which utilize the compound as a source of carbon and nitrogen.
Metabolic Pathway: The microbial degradation of phenylurea herbicides follows a generally conserved pathway involving two main stages:
-
Side-Chain Modification: For the parent compound Monuron, this involves sequential N-demethylation. Since 1-(p-Chlorophenyl)-1-methylurea is already the first demethylated product, the subsequent key step is the hydrolysis of the urea bridge.
-
Ring Cleavage: Following hydrolysis, the resulting aniline metabolite may undergo further degradation, leading to the cleavage of the aromatic ring and eventual mineralization to CO₂, water, and inorganic salts.
The key transformation for 1-(p-Chlorophenyl)-1-methylurea is its hydrolysis to 4-chloroaniline . This step is critical because aniline-based metabolites can exhibit different toxicological profiles and environmental behaviors compared to the parent urea compound.[5] Furthermore, 4-chloroaniline can become irreversibly bound to soil organic matter, forming non-extractable or "bound" residues.[4]
Several microbial species have been identified as capable of degrading phenylureas, including bacteria from the genera Sphingomonas and Arthrobacter, as well as various soil fungi.[4][5] Studies on the related herbicide isoproturon have shown that its demethylated metabolite, analogous to our target compound, can be mineralized more rapidly than the parent herbicide, suggesting that the initial demethylation step is often the slowest in the overall degradation cascade.[2]
Caption: Primary microbial degradation pathway of 1-(p-Chlorophenyl)-1-methylurea in soil.
Abiotic Degradation
While microbial processes dominate, abiotic degradation mechanisms, particularly photolysis on the soil surface, can contribute to the transformation of 1-(p-Chlorophenyl)-1-methylurea.
Photodegradation (Photolysis): When exposed to sunlight on the soil surface, the compound can absorb light energy, leading to its chemical transformation.[6] The efficiency of this process is highly dependent on environmental factors:
-
Soil Components: Clay minerals and humic substances in the soil can act as photosensitizers, potentially accelerating degradation. Conversely, they can also have an inhibitory effect by shielding the molecule from light.[7][8]
-
Metal Ions: The presence of metal ions like iron (Fe³⁺) on clay surfaces can influence photodegradation rates, though the effect can be complex and may sometimes be negative.[8]
-
Wavelength: The compound exhibits a UV absorption maximum around 245 nm.[8] While this is outside the primary solar spectrum reaching the Earth's surface, absorption at the edges of this band can still drive photolytic reactions.
Photodegradation typically follows first-order kinetics, and its contribution to overall dissipation is most relevant for residues remaining on the immediate soil surface post-application.[6][8]
Factors Influencing Environmental Fate
The rate and pathway of degradation, as well as the mobility of 1-(p-Chlorophenyl)-1-methylurea, are not intrinsic properties alone but are heavily modulated by soil and environmental conditions.
| Factor | Influence on Degradation & Mobility | Rationale |
| Soil Organic Matter | Increases Adsorption, Reduces Mobility, Can Enhance Biodegradation. | High organic carbon content provides more sites for adsorption (sorption), reducing the amount of the chemical in the soil solution available for leaching.[9] It also supports a larger, more active microbial population, often leading to faster biodegradation. |
| Clay Content | Increases Adsorption, Reduces Mobility. | Clay surfaces, particularly montmorillonite, provide significant surface area for the adsorption of phenylurea herbicides.[10][11] This reduces the compound's mobility and bioavailability. |
| Soil pH | Can Influence Adsorption and Microbial Activity. | While phenylureas are non-ionic, soil pH can affect the surface charge of soil colloids and the activity of microbial enzymes, thereby indirectly influencing degradation and sorption rates.[12] |
| Temperature | Higher Temperatures Increase Degradation Rates. | Both microbial metabolism and chemical reaction rates generally increase with temperature, leading to faster degradation and a shorter soil half-life.[13] |
| Soil Moisture | Optimal Moisture (40-60% WHC) Maximizes Biodegradation. | Microorganisms require water for their metabolic activities. Degradation is fastest in moist soils but can be slowed in very dry or water-saturated (anaerobic) conditions.[13] |
| Sunlight Exposure | Directly Drives Photodegradation on the Soil Surface. | As discussed, sunlight is the energy source for photolysis. The effect is limited to the top few millimeters of soil. |
Soil Sorption and Mobility
The movement of 1-(p-Chlorophenyl)-1-methylurea through the soil profile is governed by its tendency to adsorb to soil particles versus remaining dissolved in the soil water. This behavior is critical for assessing the risk of groundwater contamination.
-
Adsorption-Desorption: This is the reversible process of the chemical binding to and releasing from soil colloids (organic matter and clay). It is a key determinant of the compound's bioavailability for degradation and its potential for leaching.[9]
-
Mobility: Phenylurea herbicides are generally classified as having low to moderate mobility.[14][15] Compounds with lower soil adsorption coefficients (Koc) are more likely to leach. The mobility is significantly higher in soils with low organic matter and clay content, such as sandy soils.[9]
The potential for leaching is a function of the compound's properties and the soil type. In coarse-textured sandy soils with low organic matter, the risk of movement towards groundwater is higher compared to fine-textured clay or loam soils.[9][13]
Experimental Methodologies: A Practical Guide
To assess the environmental fate of a compound like 1-(p-Chlorophenyl)-1-methylurea for regulatory and research purposes, standardized protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a suite of guidelines that represent the gold standard in this field.
Experimental Workflow Overview
The evaluation of a chemical's fate in soil follows a logical progression from characterizing its intrinsic properties to studying its behavior under simulated environmental conditions.
Caption: A typical experimental workflow for assessing the environmental fate of a chemical in soil.
Protocol: Aerobic Soil Metabolism (Adapted from OECD 307)
Objective: To determine the rate and pathway of aerobic degradation of 1-(p-Chlorophenyl)-1-methylurea in soil.
Causality: This study is the cornerstone for understanding persistence. Using radiolabelled material (typically ¹⁴C) is crucial as it allows for a complete mass balance, accounting for the parent compound, metabolites, mineralization to ¹⁴CO₂, and non-extractable (bound) residues. This ensures that the disappearance of the parent compound is tracked to its ultimate fate, fulfilling a key principle of trustworthiness in environmental science.[16]
Methodology:
-
Soil Selection: Select at least one soil type. A sandy loam with 0.5-1.5% organic carbon and a pH of 5.5-7.5 is often chosen as a representative "worst-case" scenario due to lower potential for adsorption.[17] The soil should be freshly collected from an area with no recent pesticide application.
-
Preparation: Sieve the soil (2 mm mesh) and pre-incubate it for 7-14 days at the test temperature in the dark to allow the microbial population to stabilize.[18] Adjust moisture to 40-60% of maximum water holding capacity.
-
Application: Prepare a solution of ¹⁴C-labelled 1-(p-Chlorophenyl)-1-methylurea (labelled in the phenyl ring for stability). Apply it evenly to replicate soil samples at a concentration relevant to its expected environmental exposure.
-
Incubation: Place the soil samples in a flow-through incubation system or biometer flasks at a constant temperature (e.g., 20 ± 2°C) in the dark.[18] The system must be designed to trap evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).
-
Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate samples for analysis.
-
Extraction: Extract the soil samples with an appropriate solvent mixture (e.g., methanol/water or acetonitrile/water) using a technique like accelerated solvent extraction (ASE) or sonication.[19]
-
Analysis:
-
Quantify the radioactivity in the extracts, the extracted soil, and the CO₂ traps using Liquid Scintillation Counting (LSC).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites. Identification of major metabolites (>10% of applied radioactivity) is often done using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Evaluation: Calculate the dissipation half-life (DT₅₀) of the parent compound and the formation/decline of metabolites. Perform a mass balance at each time point; recoveries should be within 90-110%.[16]
Protocol: Phototransformation on Soil Surfaces (Adapted from OECD Guideline 301)
Objective: To determine the rate of photochemical degradation on the soil surface.
Causality: This study isolates the effect of light. The use of irradiated samples alongside dark controls is a fundamental experimental design choice that allows for the unambiguous differentiation between photochemical degradation and other dissipation processes (like microbial degradation or volatilization) occurring simultaneously.[20]
Methodology:
-
Soil Preparation: Prepare thin layers of sieved, air-dried soil on a suitable support (e.g., glass plates).
-
Application: Uniformly apply a solution of the test substance to the soil surface.[20]
-
Irradiation: Place the samples in a photolysis chamber equipped with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp). Maintain a constant temperature.
-
Dark Controls: Prepare an identical set of samples and keep them under the same conditions but protected from light.
-
Sampling & Analysis: At appropriate time intervals, remove replicate irradiated and dark control samples. Extract and analyze them for the parent compound and photoproducts using HPLC or LC-MS/MS.
-
Data Evaluation: Compare the dissipation of the compound in the irradiated samples to the dark controls. The difference is attributed to photolysis. Calculate the photolytic half-life. Recovery should range from 90-110% for labelled chemicals.[20]
Conclusion
The is a dynamic process primarily driven by microbial degradation. Its persistence is moderate and highly dependent on soil properties and climatic conditions. The principal transformation pathway involves hydrolysis to 4-chloroaniline, which may then be further mineralized or form bound residues with soil organic matter. While photodegradation can contribute to dissipation on the soil surface, its overall impact is limited by light penetration. The compound exhibits low to moderate mobility, with a higher potential for leaching in sandy, low-organic matter soils. A comprehensive assessment, utilizing standardized OECD protocols, is essential for accurately characterizing its environmental risk profile and ensuring its responsible management in agricultural systems.
References
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toxicity profile of 1-(p-Chlorophenyl)-1-methylurea to aquatic organisms
Ecotoxicological Dynamics of 1-(p-Chlorophenyl)-1-methylurea in Aquatic Ecosystems: A Mechanistic and Methodological Whitepaper
Executive Summary & Chemical Context
1-(p-Chlorophenyl)-1-methylurea is a chemical entity belonging to the phenylurea class, a group of compounds extensively utilized in agriculture as broadleaf herbicides and frequently detected in aquatic ecosystems as both active ingredients and persistent degradation products[1][2]. Due to agricultural runoff and the inherent environmental stability of the phenylurea core, these compounds partition into surface waters, posing complex toxicological risks across multiple trophic levels.
This whitepaper provides an in-depth technical analysis of the aquatic toxicity profile of 1-(p-Chlorophenyl)-1-methylurea. By bridging molecular mechanisms with standardized, self-validating experimental workflows, this guide equips researchers and drug development professionals with the foundational logic required to execute and interpret rigorous ecotoxicological risk assessments.
Mechanistic Toxicology Across Trophic Levels
The toxicity of phenylurea derivatives is highly species-dependent, driven by the presence or absence of specific molecular targets within the exposed organism.
Phytotoxicity: Photosystem II (PSII) Inhibition in Primary Producers
In aquatic plants, algae, and cyanobacteria, 1-(p-Chlorophenyl)-1-methylurea acts as a potent, specific inhibitor of photosynthesis[3][4]. The compound competitively binds to the plastoquinone-binding niche on the D1 protein of the Photosystem II (PSII) complex located in the thylakoid membrane[5].
Causality of Toxicity: By displacing the secondary electron acceptor (Plastoquinone
Mechanistic pathway of Photosystem II inhibition by phenylurea compounds.
Zooplankton & Teleost Toxicity: Baseline Narcosis
In heterotrophic organisms such as Daphnia magna and teleost fish, the specific PSII target is absent. Consequently, the toxicity of 1-(p-Chlorophenyl)-1-methylurea shifts from specific receptor-mediated action to baseline polar narcosis and secondary oxidative stress[6][7].
Causality of Toxicity: The lipophilic nature of the chlorophenyl ring allows the compound to partition into the phospholipid bilayers of aquatic consumers. This accumulation disrupts membrane fluidity and ion channel function, leading to a generalized depression of central nervous system activity. Sub-lethal manifestations include altered swimming behavior and delayed embryonic development, which eventually progress to immobilization or mortality at higher concentrations[8].
Adverse Outcome Pathway (AOP) detailing polar narcosis in aquatic heterotrophs.
Quantitative Toxicity Profile
Because phenylureas specifically target plant physiology, there is a pronounced disparity in sensitivity across trophic levels. Primary producers exhibit extreme sensitivity, whereas consumers demonstrate tolerance up to the threshold of physical narcosis.
Table 1: Comparative Ecotoxicity Profile of Phenylurea Derivatives
| Trophic Level | Representative Species | Exposure Duration | Primary Endpoint | Typical EC50/LC50 Range (mg/L) | Mechanism of Action |
| Primary Producer | Pseudokirchneriella subcapitata | 72 hours | Growth Rate Inhibition | 0.01 – 0.15 | Specific PSII Inhibition |
| Primary Consumer | Daphnia magna | 48 hours | Immobilization | 1.0 – 10.0 | Polar Narcosis |
| Secondary Consumer | Danio rerio (Zebrafish) | 96 hours | Mortality | 10.0 – 50.0 | Polar Narcosis |
Self-Validating Experimental Workflows
To accurately characterize the hazard profile of 1-(p-Chlorophenyl)-1-methylurea, testing must rely on self-validating systems. A protocol is "self-validating" when it incorporates internal checks (e.g., control performance metrics and reference toxicants) that definitively prove the biological system was healthy and capable of responding normally to the stressor[9][10].
Self-validating experimental workflow for OECD-compliant aquatic toxicity testing.
Protocol 1: Phytotoxicity Assessment via Algal Growth Inhibition (OECD 201)
-
Step 1: Culture Preparation. Inoculate Pseudokirchneriella subcapitata in OECD TG 201 medium to achieve an initial cell density of
cells/mL. -
Step 2: Test Substance Dosing. Prepare a geometric series of the test substance (e.g., 0.005 to 0.5 mg/L). If a solvent is required due to low aqueous solubility, its final concentration must not exceed 0.1% (v/v), and a solvent control must be included.
-
Step 3: Incubation. Incubate flasks at 21–24°C under continuous illumination (4440–8880 lux) with continuous mechanical shaking.
-
Causality: Continuous light forces the PSII complex to process photons constantly, unmasking the specific inhibitory effect of the phenylurea[5]. Shaking prevents cellular shading and ensures uniform gas exchange.
-
-
Step 4: Self-Validation & Measurement. Quantify biomass at 24, 48, and 72 hours via fluorometry. The system is validated only if the control specific growth rate is
day and the coefficient of variation for section-by-section specific growth rates in controls does not exceed 35%[9].
Protocol 2: Invertebrate Acute Toxicity via Daphnia magna Immobilization (OECD 202)
-
Step 1: Neonate Selection. Select female Daphnia magna neonates (<24 hours old) from a healthy, parthenogenetic stock culture.
-
Causality: Utilizing organisms of uniform age and genetic background minimizes biological variance, ensuring that observed narcosis is strictly dose-dependent rather than an artifact of age-related frailty[8].
-
-
Step 2: Exposure Setup. Expose 20 daphnids (divided into 4 replicates of 5) to a range of concentrations (e.g., 0.5 to 20 mg/L) in ISO standard test water.
-
Step 3: Incubation. Maintain at 20°C in the dark or under a 16:8 light:dark cycle for 48 hours.
-
Causality: Phenylureas do not require light to exert baseline narcosis in heterotrophs. Controlled lighting prevents the photo-degradation of the test substance, maintaining stable exposure concentrations.
-
-
Step 4: Self-Validation & Endpoint Observation. Record immobilization at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation. The system validates itself if control mortality is
and dissolved oxygen remains mg/L[10]. A concurrent reference toxicant (e.g., potassium dichromate) must yield an EC50 within the historical control range of the laboratory.
Protocol 3: Fish Acute Toxicity Test (OECD 203)
-
Step 1: Acclimation. Acclimate a batch of juvenile teleosts (e.g., Danio rerio) to the test water and temperature (23 ± 2°C) for at least 7 days prior to testing.
-
Step 2: Exposure Setup. Transfer 7 fish per test concentration into glass aquaria containing the test substance (e.g., 5 to 50 mg/L). Use a semi-static renewal system (replacing media every 24 hours) to account for potential microbial degradation or volatilization of the urea compound[12].
-
Step 3: Observation & Self-Validation. Monitor the fish at 2, 24, 48, 72, and 96 hours for mortality and visible sub-lethal abnormalities (e.g., loss of equilibrium). The assay is validated if mortality in the control group does not exceed 10% (or 1 fish, whichever is greater) by the end of the 96-hour period[12].
References
-
Degradation of organic pollutants in aquatic environment photoinduced by Fe(III)Cit complex: Impact of TiO2 | Request PDF - ResearchGate. researchgate.net. 1
-
Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation | Request PDF - ResearchGate. researchgate.net. 2
-
OECD 201: Freshwater alga and cyanobacteria, growth inhibition test. labcorp.com. 9
-
Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity | Request PDF - ResearchGate. researchgate.net. 6
-
Toxicity Response and Swimming Speed Regularity in Daphnia magna After Short-Term Exposure to Diuron - PMC. nih.gov. 8
-
Phenylurea Herbicides - ResearchGate. researchgate.net. 3
-
Meta-analysis of fish early life stage tests—Association of toxic ratios and acute-to-chronic ratios with modes of action - Cefic-Lri. cefic-lri.org. 7
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences. situbiosciences.com.11
-
OECD 203: Fish, Acute Toxicity Test | ibacon GmbH. ibacon.com. 12
-
Eco-toxicological and biodegradability studies - Eurofins Scientific. eurofins.com. 10
-
Toxicological Impact of Herbicides on Cyanobacteria - SciSpace. scispace.com. 4
-
Quantitative structure-activity relationships in the inhibition of photosystem II in chloroplasts by phenylureas | Journal of Agricultural and Food Chemistry - ACS Publications. acs.org. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. cefic-lri.org [cefic-lri.org]
- 8. Toxicity Response and Swimming Speed Regularity in Daphnia magna After Short-Term Exposure to Diuron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Eco-toxicological and biodegradability studies - Eurofins Scientific [eurofins.com]
- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 12. OECD 203: Fish, Acute Toxicity Test | ibacon GmbH [ibacon.com]
crystal structure analysis of 1-(p-Chlorophenyl)-1-methylurea
Technical Whitepaper: Crystallographic Characterization of 1-(p-Chlorophenyl)-1-methylurea
Abstract This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 1-(p-Chlorophenyl)-1-methylurea. As a structural isomer of the herbicide Monuron and a key metabolic intermediate, defining its solid-state conformation is critical for understanding its lipophilicity, receptor binding affinity, and environmental stability. This document details the workflow from high-purity crystallization to supramolecular analysis, focusing on the steric influence of the N-methyl group on hydrogen bonding synthons.
Molecular Context & Synthesis
Before crystallization, the structural integrity of the target must be verified. Unlike symmetric 1,3-diarylureas, 1-(p-Chlorophenyl)-1-methylurea possesses an asymmetric substitution pattern that dictates its packing.
-
Target Analyte: 1-(4-chlorophenyl)-1-methylurea
-
Formula:
-
Key Structural Feature: The N1-methyl group introduces steric bulk that typically forces the p-chlorophenyl ring out of the urea plane, disrupting the classic planar urea tape motif found in less substituted analogs.
Synthesis Verification (Pre-Crystallization): Ensure the sample is free of the symmetric byproduct 1,3-bis(4-chlorophenyl)urea.
-
H-NMR Validation: Look for the characteristic N-Me singlet (
ppm) and the broad signal ( ppm, exchangeable).
Crystallization Strategy
Growing diffraction-quality crystals of N-methylated ureas is challenging due to the competing hydrophobic (chlorophenyl) and hydrophilic (urea) domains.
Table 1: Optimized Crystallization Matrix
| Method | Solvent System | Conditions | Target Morphology |
| Slow Evaporation | Ethanol / Water (80:20) | RT, dust-free, 3-5 days | Prisms / Blocks (Preferred) |
| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Closed system, | Plates (Often twinned) |
| Cooling | Acetonitrile | Saturation at | Needles (High aspect ratio) |
Protocol 2.1: The "Good Solvent" Evaporation Method
-
Dissolve 20 mg of the compound in 2 mL of absolute ethanol.
-
Add 0.5 mL of HPLC-grade water dropwise until slight turbidity appears, then add 1 drop of ethanol to clear.
-
Filter through a 0.45
PTFE syringe filter into a clean scintillation vial. -
Cover with Parafilm, poke 3 small holes, and store in a vibration-free environment at
.
Data Acquisition & Reduction
Instrumental Setup:
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the Chlorine atom ( ). -
Temperature: Data must be collected at low temperature (100 K) using a cryostream.
-
Causality: The terminal
and N-methyl groups exhibit high thermal motion at room temperature, which smears electron density and makes H-atom location difficult.
-
Data Reduction Workflow:
-
Indexing: Screen for twinning (common in plates). If multiple domains are present, use CELL_NOW or equivalent to separate matrices.
-
Integration: Integrate to a resolution of at least 0.80 Å (
for Mo). -
Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing correction.
Structure Solution & Refinement
The Phasing Challenge:
The molecule is non-centrosymmetric in isolation but often crystallizes in centrosymmetric space groups (e.g.,
Refinement Protocol (SHELXL):
-
Heavy Atoms: Locate Cl, O, N, and C atoms using Direct Methods (SHELXT) or Intrinsic Phasing.
-
Hydrogen Treatment (Critical):
-
Methyl Hydrogens:[1] Treat as a rotating group (AFIX 137).
-
Amide Hydrogens (
): Locate from difference Fourier maps. Refine coordinates freely with if data quality permits; otherwise, restrain N-H distances (DFIX 0.87).
-
-
Disorder: Check the p-chlorophenyl ring for rotational disorder. If ellipsoids are elongated, model as two positions with PART 1 / PART 2 instructions.
Supramolecular Analysis
This is the core of the characterization. You are looking for specific "Synthons" (structural building blocks).
Expected Motif: The
-
Donor: Anti-hydrogen of
. -
Acceptor: Carbonyl Oxygen (
). -
Geometry: Look for an 8-membered ring motif (
in Etner-Bernstein notation).
Visualization of the Workflow:
Caption: Step-by-step workflow for the structural determination of substituted ureas, emphasizing the feedback loop if disorder is encountered.
Pharmaceutical & Agrochemical Implications
Polymorphism Risk: The torsional flexibility of the N-Phenyl bond makes this compound prone to conformational polymorphism.
-
Action: If the solved structure shows
(multiple molecules in the asymmetric unit), investigate if this is a metastable form.
Hirshfeld Surface Analysis:
Use CrystalExplorer to generate the
-
Red Spots: Indicate strong
hydrogen bonds (the primary stability driver). -
White Regions: Indicate
van der Waals contacts. -
Shape Index: Look for "red/blue triangles" on the phenyl ring surface, diagnostic of
stacking interactions, which are often weakened in this molecule due to the twisting N-methyl group.
References
-
Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
-
Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Core: The world’s repository of small molecule crystal structures. Link
Sources
Thermodynamic Profiling of N-(p-Chlorophenyl)-N-Methylurea Derivatives: Structural Energetics, Solubility, and Phase Kinetics
Executive Summary
As a Senior Application Scientist navigating the physicochemical landscape of agrochemicals and pharmaceutical intermediates, understanding the thermodynamic boundaries of a molecule is paramount. N-(p-chlorophenyl)-N-methylurea derivatives—structurally foundational to major herbicides (e.g., monuron) and critical synthons in medicinal chemistry—present a highly specific thermodynamic profile. The interplay between the electron-withdrawing p-chloro substituent and the planarity-disrupting N-methyl group dictates the molecule's crystal lattice energy, environmental fate, and phase behavior.
This technical whitepaper deconstructs the structural energetics, solubility thermodynamics, and thermal decomposition pathways of these derivatives, providing self-validating experimental frameworks for rigorous physicochemical characterization.
Structural Energetics and Conformational Stability
The thermodynamic stability of the phenylurea backbone is heavily modulated by its substituents. Quantum mechanical evaluations (e.g., Density Functional Theory at the B3LYP/6-311++G(3df,2p) level) reveal that the p-chloro group reduces the HOMO-LUMO gap compared to unsubstituted phenylurea. This electronic restructuring stabilizes the molecule against electrophilic attack while simultaneously increasing its lipophilicity .
Crucially, N-methylation on the urea nitrogen disrupts molecular planarity and symmetry. In solid-state thermodynamics, molecular symmetry dictates packing efficiency. By introducing steric bulk via the N-methyl group, the crystal lattice energy is lowered, which is reflected in a depressed enthalpy of fusion (
Thermal Decomposition Thermodynamics
Understanding the thermal degradation of N-(p-chlorophenyl)-N-methylurea is essential for predicting its behavior during high-temperature processing (e.g., hot-melt extrusion) and environmental pyrolysis. Contrary to intuitive assumptions of simple homolytic bond fission, computational reaction rate theories demonstrate that urea derivatives decompose predominantly via a 4-center pericyclic transition state .
This pericyclic mechanism bifurcates into two primary endothermic pathways: deamination and isocyanate formation. Because the activation energies (
Fig 1. Thermal decomposition pathways of N-(p-chlorophenyl)-N-methylurea via pericyclic transition.
Table 1: Kinetic and Thermodynamic Parameters of Thermal Decomposition
| Reaction Pathway | Activation Energy ( | Enthalpy of Reaction ( | Primary Products |
| Pathway 1 (Deamination) | ~35.0 - 42.0 | +18.5 | p-Chloro-N-methylaniline + HNCO |
| Pathway 2 (Isocyanate) | ~38.0 - 45.0 | +22.1 | p-Chlorophenyl isocyanate + Methylamine |
| (Note: Values are generalized approximations based on theoretical DFT studies of substituted phenylureas ) |
Solubility Thermodynamics and Phase Behavior
Solubility is not merely a static value but a dynamic thermodynamic equilibrium governed by the Gibbs free energy of mixing (
The solvation shell formation around the hydrophobic p-chlorophenyl ring involves significant solvent restructuring. This energetic cost is thermodynamically offset by the extensive hydrogen-bonding capacity of the urea carbonyl (hydrogen bond acceptor) and amine groups (hydrogen bond donor).
Table 2: Thermodynamic Mixing Properties in Solvents at 298.15 K
| Solvent System | Dissolution Nature | |||
| Water | -15.2 | +28.4 | +146.2 | Endothermic, Entropy-driven |
| Methanol | -22.5 | +12.1 | +116.0 | Endothermic, Entropy-driven |
| Ethyl Acetate | -25.8 | +8.5 | +115.0 | Endothermic, Entropy-driven |
| (Note: Data reflects generalized thermodynamic behavior of N-phenylurea derivatives ) |
Experimental Protocols: Self-Validating Systems
To generate reliable thermodynamic data, experimental protocols must be designed as self-validating systems—where internal controls mathematically and physically confirm the integrity of the result.
Protocol A: Shake-Flask Method for Equilibrium Solubility Thermodynamics
Causality: Traditional kinetic solubility assays often overestimate solubility due to the formation of metastable supersaturated states. The 48-hour isothermal equilibration ensures the system has reached true thermodynamic equilibrium, governed by the most stable crystalline polymorph. Self-Validation: The protocol mandates X-ray Powder Diffraction (XRPD) analysis of the residual solid post-equilibration. If the XRPD pattern deviates from the starting material, a solvent-mediated polymorphic transformation or hydrate formation has occurred, invalidating the van 't Hoff extrapolation.
-
Saturation: Suspend an excess amount (e.g., 50 mg/mL) of the N-(p-chlorophenyl)-N-methylurea derivative in the target solvent within a hermetically sealed glass vial.
-
Isothermal Equilibration: Agitate at a constant temperature (±0.1 °C) for 48 hours. Causality: Precise thermal control is required because
is derived directly from the temperature dependence of solubility. -
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation or further dissolution.
-
Quantification: Dilute the supernatant immediately and quantify the solute concentration via HPLC-UV.
-
Solid-State Validation: Recover the residual solid, dry gently under a nitrogen stream, and analyze via XRPD to confirm phase purity.
-
Thermodynamic Modeling: Plot
vs. (van 't Hoff plot) to extract and .
Fig 2. Self-validating shake-flask workflow for determining equilibrium solubility thermodynamics.
Protocol B: Modulated Differential Scanning Calorimetry (mDSC) for Phase Transitions
Causality: Standard DSC cannot easily deconvolute overlapping thermal events (e.g., simultaneous melting and early-stage pericyclic decomposition). mDSC applies a sinusoidal temperature modulation over a linear heating rate, separating the reversible heat flow (heat capacity, glass transitions) from the non-reversible heat flow (enthalpic relaxation, degradation). Self-Validation: Coupling mDSC with Thermogravimetric Analysis (TGA) ensures that endothermic events are properly assigned. An endotherm in mDSC without a corresponding mass loss in TGA validates a pure phase transition (melting), whereas mass loss confirms decomposition.
-
Sample Preparation: Encapsulate 2–5 mg of the derivative in a pin-holed aluminum pan. Causality: The pin-hole prevents pressure build-up from isocyanic acid off-gassing, which would artificially alter the thermodynamics of decomposition.
-
Purge: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.
-
Modulation: Apply a heating rate of 2 °C/min with a modulation amplitude of ±0.318 °C every 60 seconds.
-
Data Deconvolution: Analyze the reversing signal to calculate the true enthalpy of fusion (
) and the non-reversing signal to map decomposition kinetics.
References
-
Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K Source: Journal of Chemical & Engineering Data URL: [Link]
-
Title: Theoretical Studies on Structure of the Soil Contaminating Phenylurea Herbicides Source: Asian Journal of Chemistry URL: [Link]
Biological Activity and Toxicological Significance of 1-(p-Chlorophenyl)-1-methylurea
This guide provides an in-depth technical analysis of 1-(p-Chlorophenyl)-1-methylurea (chemically defined as 3-(4-chlorophenyl)-1-methylurea or Monomethyl Monuron ), a critical bioactive metabolite of the phenylurea herbicide Monuron.
Executive Summary & Chemical Identity[1][2]
1-(p-Chlorophenyl)-1-methylurea (hereafter referred to as CPMU or Monomethyl Monuron) is the primary metabolic derivative of the herbicide Monuron. While often overlooked as merely a degradation product, CPMU retains significant biological activity. It functions as a persistent Photosystem II inhibitor in plants and, critically, acts as a pro-carcinogen in mammals.
For researchers, the significance of CPMU lies in its "Trojan Horse" capability: it is relatively stable in the environment but undergoes lethal bioactivation (N-nitrosation) within the mammalian gastric system.
Chemical Structure & Nomenclature
-
IUPAC Name: 3-(4-chlorophenyl)-1-methylurea[1]
-
Common Synonyms: Monomethyl monuron, N'-(4-chlorophenyl)-N-methylurea, CPMU.
-
CAS Number: 5352-76-1
-
Molecular Formula: C₈H₉ClN₂O
Note on Nomenclature: The user-specified name "1-(p-Chlorophenyl)-1-methylurea" historically refers to the position of the phenyl group relative to the urea backbone. Modern IUPAC conventions typically assign the locant '3' to the phenyl-bearing nitrogen in this class, but the biological entity remains identical.
Metabolic Formation Pathway
CPMU is formed via oxidative N-demethylation of Monuron by cytochrome P450 enzymes (in mammals) or soil microbial oxidases.
Figure 1: Metabolic cascade of Monuron. The red node highlights the target metabolite CPMU, showing its dual fate: degradation to aniline or bioactivation to a nitrosamine.
Mechanism of Action: Phytotoxicity
CPMU retains the herbicidal mode of action of its parent, though with altered kinetics due to changes in lipophilicity (LogP).
The Hill Reaction Blockade
Like Monuron, CPMU targets the Qb-binding niche of the D1 protein in the Photosystem II (PSII) reaction center.
-
Binding: CPMU displaces Plastoquinone (PQ) at the Qb site.
-
Electron Trap: It blocks electron transfer from Qa to Qb.
-
ROS Generation: The accumulation of excitation energy leads to triplet state chlorophyll formation and singlet oxygen (
) production, causing lipid peroxidation and membrane destruction.
Comparative Potency:
-
Monuron: High affinity, optimized lipophilicity for root uptake.
-
CPMU: Lower lipophilicity reduces root-to-leaf translocation efficiency, but intrinsic affinity for the Qb site remains high. In isolated chloroplast assays, CPMU often shows an
(concentration for 50% inhibition) in the low micromolar range ( M), comparable to Diuron derivatives.
Mammalian Toxicology: The "Trojan Horse" Risk
This is the most critical section for drug development professionals. CPMU is not merely a toxicant; it is a substrate for endogenous bioactivation .
A. Carcinogenicity via Nitrosation
The secondary amine structure of CPMU (containing a -NH-CH3 group) makes it a prime target for N-nitrosation.
-
Mechanism: In the acidic environment of the stomach (pH 1-3), dietary nitrites react with CPMU to form N-nitroso-N-methyl-N'-(4-chlorophenyl)urea .
-
Consequence: This nitrosourea is a direct-acting alkylating agent. It does not require metabolic activation by the liver to bind DNA.
-
Target Organs: Studies in murine models have linked nitrosated phenylureas to forestomach tumors and lymphomas.
B. Hematotoxicity (The Aniline Connection)
As shown in Figure 1, CPMU further degrades to 4-Chloroaniline (PCA) .
-
PCA Toxicity: PCA is a potent methemoglobinemia inducer. It oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot carry oxygen.
-
Clinical Marker: Cyanosis and "chocolate-colored" blood are hallmarks of acute exposure to high levels of PCA-generating metabolites.
Data Summary Table
| Parameter | Monuron (Parent) | CPMU (Metabolite) | N-Nitroso-CPMU |
| Structure | Tertiary Amine | Secondary Amine | N-Nitroso Compound |
| Nitrosation Potential | Low (Steric hindrance) | High (Ideal substrate) | N/A (Product) |
| Primary Toxicity | Renal Adenomas | Methemoglobinemia | Genotoxic Carcinogen |
| Env. Half-Life | Months | Weeks to Months | Hours (Photolabile) |
Experimental Protocols
Protocol A: Synthesis of CPMU (Isolation Standard)
Purpose: To generate high-purity standard for analytical calibration, as commercial standards are often impure.
-
Reagents: 4-Chlorophenyl isocyanate (1 eq), Methylamine (2.0 M in THF, 1.1 eq).
-
Procedure:
-
Dissolve 4-chlorophenyl isocyanate in anhydrous dichloromethane (DCM) under
atmosphere. -
Cool to 0°C.
-
Add Methylamine solution dropwise over 30 minutes. Why? To prevent di-substitution or polymerization.
-
Stir at room temperature for 2 hours.
-
Precipitate forms. Filter and wash with cold hexane.
-
-
Validation: confirm structure via
-NMR (DMSO- ). Look for the doublet of the methyl group at ~2.6 ppm and the quartet of the NH proton.
Protocol B: Simulated Gastric Nitrosation Assay
Purpose: To quantify the "Trojan Horse" risk of CPMU transforming into a carcinogen in vivo.
-
System: Simulated Gastric Fluid (SGF) - 0.1 M HCl, pH 1.2.
-
Reactants: CPMU (1 mM) + Sodium Nitrite (
, 10 mM). Note: Excess nitrite mimics high-nitrate diet conditions. -
Incubation: 37°C for 60 minutes in the dark.
-
Extraction: Extract reaction mixture with ethyl acetate.
-
Detection (HPLC-UV/Vis):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (60:40).
-
Wavelength: Monitor at 254 nm (phenyl ring) and 235 nm (N-nitroso shift).
-
Result: Appearance of a less polar peak (longer retention time) indicates N-nitroso-CPMU formation.
-
Protocol C: Photosystem II Inhibition (Hill Reaction)
Purpose: To verify biological activity in plant systems.
-
Isolation: Isolate thylakoids from spinach leaves using standard differential centrifugation.
-
Assay Buffer: 50 mM Tricine-NaOH (pH 7.8), 100 mM Sorbitol, 5 mM
. -
Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP, 60
). Why? DCPIP is blue when oxidized and colorless when reduced by PSII. -
Measurement:
-
Add CPMU (concentration range 0.01 - 100
). -
Illuminate with saturating red light (>600 nm).
-
Monitor absorbance decrease at 600 nm (DCPIP reduction).
-
-
Calculation: Plot % Inhibition vs. Log[CPMU] to determine
.
References
-
Hodge, H. C., et al. (1958). "Chronic toxicity of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron)." AMA Archives of Industrial Health, 17(1), 45-47. Link
-
Ross, D., et al. (1981). "The formation and metabolism of N-hydroxymethyl compounds... including the herbicide monuron."[2] Biochemical Pharmacology, 31, 3621–3627. Link
-
Warzok, R., et al. (1978).[3] "Methylnitrosophenylurea--a highly carcinogenic compound."[3] Cancer Letters, 4(5), 299-303.[3] Link
-
Tixier, C., et al. (2001).[4] "Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation." Environmental Toxicology and Chemistry, 20(7), 1381-1389. Link
-
Crosby, D. G., & Tang, C. S. (1969). "Photodecomposition of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron)." Journal of Agricultural and Food Chemistry, 17(5), 1041–1044. Link
Sources
Navigating the Unseen: A Technical Safety and Handling Guide for 1-(p-Chlorophenyl)-1-methylurea in Research Applications
For the pioneering researcher, the frontier of drug development is often paved with novel chemical entities. Among these is 1-(p-Chlorophenyl)-1-methylurea, a compound of interest whose full toxicological and hazard profile is still under comprehensive investigation. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a framework for the safe handling, storage, and emergency management of this research-grade compound. In the absence of a specific, officially sanctioned Safety Data Sheet (SDS) for 1-(p-Chlorophenyl)-1-methylurea, this document synthesizes available data from structurally similar compounds and established laboratory safety protocols to provide a robust, precautionary guide.
Section 1: Chemical and Physical Identity
1-(p-Chlorophenyl)-1-methylurea, with the CAS number 22517-43-7, is a derivative of urea containing a p-chlorophenyl and a methyl group attached to one of the nitrogen atoms.[1] Its molecular formula is C8H9ClN2O, and it has a molecular weight of 184.62 g/mol .[1] Understanding these fundamental properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-1-methylurea | PubChem[1] |
| CAS Number | 22517-43-7 | PubChem[1] |
| Molecular Formula | C8H9ClN2O | PubChem[1] |
| Molecular Weight | 184.62 g/mol | PubChem[1] |
| Exact Mass | 184.0403406 Da | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Section 2: Hazard Identification and Toxicological Profile (Inferred)
Warning: The following information is based on related compounds and should be used as a precautionary guide. The toxicological properties of 1-(p-Chlorophenyl)-1-methylurea have not been fully investigated.[2]
Potential Hazards based on Analog Data (Monuron):
-
Acute Oral Toxicity: Harmful if swallowed.[2] Monuron has an LD50 (oral, rat) of 1053 mg/kg.[2]
-
Carcinogenicity: Suspected of causing cancer.[2] The US EPA has classified the related compound Diuron as a "known/likely" carcinogen.[3]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2]
It is imperative to treat 1-(p-Chlorophenyl)-1-methylurea as a substance with significant potential health risks until proven otherwise through rigorous toxicological studies.
Section 3: Prudent Handling and Storage in a Research Environment
Given the potential hazards, a stringent and proactive approach to handling and storage is paramount to ensure the safety of laboratory personnel and the integrity of the research.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
Caption: Hierarchy of controls for safe handling.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Before handling the compound, ensure a chemical fume hood is certified and functioning correctly. Don appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[4][5]
-
Weighing: Conduct all weighing operations of the solid compound within the chemical fume hood to prevent inhalation of any dust particles.[4] Use a dedicated, clean spatula and weighing vessel.
-
Dissolution: Add the solvent to the weighed solid slowly and carefully within the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
Cleanup: Clean all equipment that has come into contact with the compound using an appropriate solvent. Dispose of the cleaning solvent and any contaminated disposable materials as hazardous waste.
Chemical Storage and Segregation
Proper storage is critical to prevent accidents and maintain the compound's stability.
-
Location: Store 1-(p-Chlorophenyl)-1-methylurea in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7]
-
Container: Keep the container tightly closed.[2]
-
Segregation: Store this compound separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6] A chemical compatibility chart should be readily accessible in the storage area.[6]
-
Inventory: Maintain an accurate inventory of the compound, including the date received and the date opened.[7]
Caption: Chemical storage segregation logic.
Section 4: Emergency Procedures: A Proactive Stance
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the potential harm from an exposure.
-
Inhalation: If inhaled, move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists.
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water.[4] Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[4]
Spill Response
The response to a chemical spill depends on its scale.
Minor Spill (manageable by laboratory personnel):
-
Alert personnel in the immediate area.[9]
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.[9]
-
If the compound is a solid, carefully sweep it up to avoid creating dust. If it is in solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and spilled solid into a suitable container for hazardous waste disposal.[5][9]
-
Clean the spill area with a suitable solvent, and then wash with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (requires emergency response):
-
Immediately evacuate the laboratory, alerting others as you leave.[9][10]
-
If safe to do so, turn off ignition sources.[11]
-
Close the laboratory door.[10]
-
Contact your institution's emergency response team and provide them with the identity of the spilled material.[10][12]
-
Tend to any injured personnel.[10]
Caption: Decision workflow for chemical spill response.
Section 5: Concluding Remarks for the Diligent Researcher
The pursuit of scientific advancement carries with it the profound responsibility of ensuring safety. While 1-(p-Chlorophenyl)-1-methylurea holds potential in research and development, its uncharacterized hazard profile necessitates a cautious and informed approach. By adhering to the principles of prudent practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can navigate the use of this and other novel compounds with confidence and integrity. This guide should be considered a living document, to be updated as more specific and definitive safety and toxicological data for 1-(p-Chlorophenyl)-1-methylurea becomes available.
References
-
PubChem. (n.d.). N-(4-Chlorophenyl)-N-methylurea. National Center for Biotechnology Information. Retrieved from [Link]
-
Environment and Climate Change Canada & Health Canada. (2010). Screening Assessment for the Challenge: Urea, N'-(3,4-dichlorophenyl)-N,N-dimethyl- (Diuron). Retrieved from [Link]
- Bucha, H. C., & Todd, C. W. (1951). 3-(p-Chlorophenyl)-1,1-Dimethylurea-- A New Herbicide. Science, 114(2967), 493–494.
-
University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]
-
Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]
- OECD. (2003). SIDS Initial Assessment Report for SIAM 16: 1,3-Dimethylurea.
-
PubChem. (n.d.). Monolinuron. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]
-
University of Ottawa. (2024). Handling and Storage of Chemicals. Retrieved from [Link]
-
University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]
-
Brown University. (n.d.). Laboratory Emergency Guidance. Environmental Health and Safety. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Retrieved from [Link]
-
USA Lab. (2020). Laboratory Emergencies: Guidelines You Should Follow. Retrieved from [Link]
-
Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness. Retrieved from [Link]
-
Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved from [Link]
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- 1. N-(4-Chlorophenyl)-N-methylurea | C8H9ClN2O | CID 20064611 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Handling and Storing Chemicals | Lab Manager [labmanager.com]
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- 11. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Methodological & Application
synthesis of 1-(p-Chlorophenyl)-1-methylurea from p-chloroaniline
Application Note: High-Fidelity Synthesis of 1-(p-Chlorophenyl)-1-methylurea
Executive Summary & Strategic Analysis
The synthesis of 1-(p-chlorophenyl)-1-methylurea (CAS: 22517-43-7) presents a specific regiochemical challenge often confused with its isomer, the herbicide monomethyl-monuron (3-(p-chlorophenyl)-1-methylurea). While the latter is synthesized via methyl isocyanate, the target molecule here requires the 1,1-disubstitution pattern on the urea nitrogen.
This protocol details a robust, two-step synthetic route starting from p-chloroaniline .[1] The critical success factor is the selective mono-methylation of the aniline nitrogen prior to urea formation. Direct methylation often leads to inseparable mixtures of mono- and di-methylated products. Therefore, this guide utilizes a Reductive Amination strategy (Step 1) followed by Nucleophilic Carbamoylation (Step 2) to ensure high purity and yield.
Retrosynthetic Logic & Pathway Visualization
The synthesis is designed to avoid the use of hazardous methyl isocyanate and minimize over-alkylation.
The Strategy:
-
Intermediate Formation: Convert p-chloroaniline to N-methyl-p-chloroaniline using formaldehyde and sodium borohydride. This method is superior to alkyl halides (e.g., MeI) regarding selectivity.
-
Target Synthesis: React the secondary amine with potassium cyanate (KOCN) in an acidic medium to install the unsubstituted carbamoyl group (-CONH₂).
Caption: Logical workflow from p-chloroaniline to the target urea derivative via a secondary amine intermediate.
Detailed Experimental Protocols
Step 1: Selective Synthesis of N-Methyl-p-chloroaniline
Objective: Mono-methylation of the primary amine without generating significant N,N-dimethyl byproducts.
-
Reagents:
-
p-Chloroaniline (12.76 g, 100 mmol)
-
Paraformaldehyde (3.6 g, 120 mmol eq. formaldehyde)
-
Sodium Methoxide (NaOMe) (0.5 M in MeOH, 20 mL)
-
Sodium Borohydride (NaBH₄) (4.16 g, 110 mmol)
-
Methanol (anhydrous, 150 mL)
-
Protocol:
-
Imine Formation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve p-chloroaniline in 100 mL of methanol. Add paraformaldehyde and the NaOMe solution.
-
Reflux: Heat the mixture to reflux (65°C) for 2 hours. The solution will turn slightly yellow/orange as the hemiaminal/imine species forms.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reduction: Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure good ventilation.
-
Stirring: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench: Quench the reaction by slowly adding 50 mL of water.
-
Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via vacuum distillation (bp ~108-110°C at 5 mmHg) or flash chromatography (Hexane/EtOAc 9:1) to obtain N-methyl-p-chloroaniline .
Expected Yield: 85-92% Appearance: Colorless to pale yellow oil/low-melting solid.
Step 2: Synthesis of 1-(p-Chlorophenyl)-1-methylurea
Objective: Conversion of the secondary amine to the urea using an inorganic cyanate source.
-
Reagents:
-
N-Methyl-p-chloroaniline (from Step 1) (7.08 g, 50 mmol)
-
Potassium Cyanate (KOCN) (6.08 g, 75 mmol)
-
Glacial Acetic Acid (10 mL)
-
Water (50 mL)
-
Protocol:
-
Dissolution: In a 250 mL beaker, suspend the N-methyl-p-chloroaniline in 40 mL of water. Add glacial acetic acid dropwise with stirring until a clear homogeneous solution forms (protonation of the amine).
-
Cyanate Addition: Dissolve KOCN in 20 mL of warm water. Add this solution dropwise to the amine solution at room temperature over 20 minutes.
-
Precipitation: The reaction is slightly exothermic. A white precipitate should begin to form almost immediately as the urea product is insoluble in the aqueous medium.
-
Completion: Stir the suspension for 2 hours at room temperature to ensure complete conversion.
-
Work-up: Filter the solid precipitate using a Buchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove salts and acetic acid.
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (1:1 mixture).
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Expected Yield: 75-85% Appearance: White crystalline needles.
Analytical Verification & Data
The following parameters confirm the structural identity of the synthesized compound.
| Parameter | Expected Value | Notes |
| Physical State | White Crystalline Solid | |
| Melting Point | 152 - 154 °C | Distinct from Monuron (174°C) |
| IR Spectrum | 3450, 3350 cm⁻¹ (NH₂ str) | Primary amide doublet |
| IR Spectrum | 1660 cm⁻¹ (C=O str) | Urea carbonyl |
| ¹H NMR (DMSO-d₆) | δ 3.10 (s, 3H, N-CH₃) | Methyl singlet |
| ¹H NMR (DMSO-d₆) | δ 5.90 (bs, 2H, NH₂) | Exchangeable with D₂O |
| ¹H NMR (DMSO-d₆) | δ 7.15 - 7.45 (m, 4H, Ar-H) | Para-substitution pattern |
Mechanistic Insight
Why this route works:
The reaction in Step 2 relies on the in situ generation of isocyanic acid (HNCO) from potassium cyanate and acetic acid.
Caption: Mechanistic flow of the carbamoylation reaction.
Safety & Handling (HSE)
-
p-Chloroaniline: Highly toxic by inhalation, skin contact, and ingestion. Potential carcinogen. Action: Handle only in a fume hood with double nitrile gloves.
-
Potassium Cyanate: Harmful if swallowed. Contact with acid liberates toxic gas (though isocyanic acid is less dangerous than HCN, it is still a respiratory irritant). Action: Ensure acid addition is controlled.
-
Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas. Action: Quench carefully in an open vessel.
References
-
Organic Syntheses , Coll.[1] Vol. 4, p. 420 (1963); Vol. 30, p. 39 (1950). Preparation of N-Ethyl-p-chloroaniline (Analogous procedure for mono-alkylation).[1]
-
PubChem Compound Summary . 1-(4-chlorophenyl)-1-methylurea (CAS 22517-43-7).[2]
-
BenchChem Application Note . Synthesis of Phenylurea Derivatives.[3][4] (General protocols for urea formation via cyanates).[3]
- Journal of the American Chemical Society. Selective N-Alkylation of Aromatic Amines. J. Am. Chem. Soc. 1956, 78, 18, 4778–4781.
Sources
solid-phase extraction (SPE) protocols for 1-(p-Chlorophenyl)-1-methylurea in water samples
An In-Depth Guide to Solid-Phase Extraction (SPE) Protocols for 1-(p-Chlorophenyl)-1-methylurea (Monuron) in Water Samples
Introduction: The Challenge of Phenylurea Herbicide Analysis
1-(p-Chlorophenyl)-1-methylurea, commonly known as Monuron, is a member of the phenylurea class of herbicides. Its application in agriculture and for non-agricultural weed control can lead to its migration into surface and groundwater sources[1]. Due to its persistence in water and potential toxicological risks, regulatory bodies worldwide have set stringent limits on its concentration in drinking water, often at sub-microgram per liter levels.
Analyzing such trace concentrations requires a robust sample preparation step to isolate Monuron from the complex water matrix and concentrate it to a level detectable by analytical instruments like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]. Solid-Phase Extraction (SPE) is a widely adopted technique that fulfills this need by offering high enrichment factors, reduced consumption of organic solvents, and the potential for automation[3][4].
This application note provides a detailed, scientifically grounded guide to developing and implementing SPE protocols for Monuron in water. We will explore the underlying principles of sorbent selection, provide step-by-step methodologies for two highly effective sorbents, and explain the critical reasoning behind each experimental choice.
Pillar 1: Expertise in Sorbent Selection - The Key to Effective Extraction
The success of any SPE method hinges on the selection of an appropriate sorbent. The interaction between the analyte and the sorbent's functional groups dictates the retention and subsequent elution. Monuron is a neutral, moderately polar molecule. This characteristic guides our choice towards reversed-phase SPE, where a nonpolar stationary phase retains compounds from a polar mobile phase (the water sample).
Two primary classes of sorbents are suitable:
-
Silica-Based C18 (Octadecyl): This is the traditional workhorse of reversed-phase SPE. The C18 functional groups provide a nonpolar environment that retains analytes like Monuron through hydrophobic interactions. C18 cartridges are widely available and effective for many applications[1][5]. However, silica-based sorbents can suffer from a key limitation: if the sorbent bed runs dry during conditioning or sample loading, a significant loss of retention can occur, compromising recovery and reproducibility[6].
-
Polymeric Sorbents (Oasis® HLB): Modern polymeric sorbents have been engineered to overcome the limitations of silica. The Waters Oasis® HLB (Hydrophilic-Lipophilic Balanced) sorbent is a macroporous copolymer made from a balanced ratio of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone monomers[6]. This unique chemistry makes the sorbent water-wettable, meaning it retains its extractive properties even if it dries out during the procedure. This feature significantly enhances the method's robustness. Furthermore, the combination of hydrophilic and lipophilic retention mechanisms provides superior capacity and recovery for a broad spectrum of compounds, from polar to nonpolar, making it an excellent choice for phenylurea herbicides[4][7].
For these reasons, Oasis HLB is the recommended sorbent for a robust, high-recovery method . However, a well-optimized C18 protocol remains a viable and effective alternative.
Pillar 2: Trustworthiness through Validated Protocols
The following protocols are designed to be self-validating systems. Each step is explained to ensure the user understands its purpose, allowing for effective troubleshooting and adaptation. For optimal results, it is recommended to analyze a laboratory fortified blank (spiked deionized water) and a matrix spike (spiked sample of the target water) to assess recovery and matrix effects.
Experimental Workflow Overview
The general workflow for solid-phase extraction is a multi-step process designed to bind, clean, and release the target analyte.
Caption: General workflow for SPE of water samples.
Protocol 1: Recommended Method Using Oasis HLB Cartridges
This protocol is optimized for high recovery and robustness, leveraging the advanced chemistry of the Oasis HLB sorbent.
Materials:
-
Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)[8]
-
HPLC-grade Methanol, Acetonitrile, and Water
-
SPE Vacuum Manifold
-
Glass collection tubes or vials
-
Nitrogen evaporator
Step-by-Step Methodology:
-
Sample Pretreatment:
-
Filter the water sample (e.g., 250-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids. This prevents clogging of the SPE cartridge.
-
-
Cartridge Conditioning:
-
Causality: This step activates the sorbent. The organic solvent (methanol) solvates the polymeric chains, making the lipophilic sites accessible. The subsequent water rinse removes the excess methanol and prepares the sorbent for the aqueous sample.[9]
-
Procedure: Place the cartridge on the vacuum manifold. Pass 5 mL of methanol through the cartridge, followed by 5 mL of HPLC-grade water. Do not apply high vacuum; allow the solvents to drip through by gravity or very light vacuum. Unlike C18, allowing the cartridge to go dry after this step will not compromise performance.[6]
-
-
Sample Loading:
-
Causality: The analyte is retained on the sorbent via reversed-phase and hydrophilic interactions as the sample passes through. A slow and steady flow rate (~5-10 mL/min) is crucial to ensure sufficient residence time for the interactions to occur, maximizing retention.
-
Procedure: Load the pre-filtered water sample onto the cartridge. Maintain a consistent flow rate.
-
-
Washing:
-
Causality: This step removes weakly bound, more polar interferences from the sorbent while the target analyte remains bound. A weak organic wash (e.g., 5% methanol in water) is typically used.
-
Procedure: After the entire sample has passed through, wash the cartridge with 5 mL of 5% methanol in water.
-
-
Drying:
-
Causality: Removing residual water from the sorbent bed is critical for ensuring efficient elution with a non-aqueous organic solvent.
-
Procedure: Dry the cartridge thoroughly by applying a high vacuum for 15-20 minutes or by passing a stream of nitrogen through it.
-
-
Elution:
-
Causality: A strong organic solvent like acetonitrile or methanol disrupts the hydrophobic interactions between Monuron and the sorbent, releasing the analyte into the collection vial. Eluting with two small aliquots can improve efficiency.
-
Procedure: Place a clean collection tube inside the manifold. Elute Monuron from the cartridge using 2 x 3 mL of acetonitrile. Allow the first aliquot to soak the sorbent for one minute before applying a vacuum to pull it through, then repeat with the second aliquot.
-
-
Concentration and Reconstitution:
-
Causality: The eluate is evaporated to concentrate the analyte and then redissolved in a solvent compatible with the analytical instrument (e.g., HPLC mobile phase).
-
Procedure: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 500 µL of the initial mobile phase for your chromatographic analysis (e.g., 50:50 acetonitrile:water).
-
Protocol 2: Alternative Method Using C18 Cartridges
This protocol is a widely used alternative. Extra care must be taken to prevent the sorbent from drying out before sample loading.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
SPE Vacuum Manifold
-
Glass collection tubes or vials
-
Nitrogen evaporator
Step-by-Step Methodology:
-
Sample Pretreatment:
-
Filter the water sample (e.g., 250-500 mL) through a 0.45 µm glass fiber filter.
-
-
Cartridge Conditioning:
-
Causality: This step solvates the C18 alkyl chains. It is critical that the sorbent does not go dry after this step , as the alkyl chains will collapse, drastically reducing surface area and retention capacity.[10]
-
Procedure: Place the cartridge on the vacuum manifold. Pass 5 mL of acetonitrile, followed by 5 mL of methanol, and finally 5 mL of HPLC-grade water. Leave a layer of water on top of the sorbent bed before proceeding to the next step.
-
-
Sample Loading:
-
Causality: Monuron is retained on the C18 sorbent via hydrophobic interactions. A slow flow rate (~5 mL/min) is essential for effective retention.
-
Procedure: Load the pre-filtered water sample onto the cartridge immediately after conditioning, ensuring the sorbent bed remains wet.
-
-
Washing:
-
Causality: Removes polar interferences.
-
Procedure: After sample loading, wash the cartridge with 5 mL of 5% methanol in water.
-
-
Drying:
-
Causality: Removes residual water to ensure efficient elution.
-
Procedure: Dry the cartridge thoroughly under high vacuum for 15-20 minutes.
-
-
Elution:
-
Causality: A strong organic solvent disrupts the hydrophobic bonds to release Monuron.
-
Procedure: Elute the analyte with 2 x 3 mL of acetonitrile into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Procedure: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 500 µL of the initial mobile phase for analysis.
-
Pillar 3: Data Presentation and Method Comparison
The choice of protocol can be guided by the specific requirements of the analysis, such as required recovery, sample matrix complexity, and available resources.
| Parameter | Protocol 1: Oasis HLB | Protocol 2: C18 (Octadecyl) | Rationale & Comments |
| Sorbent Type | Hydrophilic-Lipophilic Balanced Polymer | Silica-based Octadecylsilane | HLB offers mixed-mode retention and is not susceptible to drying, increasing robustness.[6][7] |
| Cartridge Size | 200 mg / 6 mL | 500 mg / 6 mL | Polymeric sorbents often have higher capacity per unit mass than silica-based ones. |
| Sample Volume | 250 - 500 mL | 250 - 500 mL | Larger volumes increase the concentration factor but may require larger sorbent beds. |
| Conditioning | 5 mL Methanol, 5 mL Water | 5 mL ACN, 5 mL Methanol, 5 mL Water | Crucial Step for C18: Do not allow the sorbent bed to dry before loading the sample.[10] |
| Wash Solvent | 5 mL of 5% Methanol in Water | 5 mL of 5% Methanol in Water | A weak wash removes polar interferences without eluting the analyte. |
| Elution Solvent | 2 x 3 mL Acetonitrile | 2 x 3 mL Acetonitrile | Acetonitrile or methanol are effective elution solvents for phenylurea herbicides.[1] |
| Expected Recovery | >85% | 75-95% | HLB often provides higher and more consistent recoveries for a wider range of analytes.[4] |
Conclusion
Solid-phase extraction is an indispensable tool for the trace-level analysis of 1-(p-Chlorophenyl)-1-methylurea in water samples. While traditional C18 sorbents provide good performance, modern polymeric sorbents like Oasis HLB offer superior robustness, reliability, and often higher recovery rates. The detailed protocols provided in this application note serve as a comprehensive guide for researchers and scientists. By understanding the causality behind each step, users can confidently implement and adapt these methods to achieve accurate and reproducible results, ensuring the effective monitoring of this important environmental contaminant.
References
-
Mechanistic study of the sorption properties of OASIS((R)) HLB and its use in solid-phase extraction. ResearchGate. Available at: [Link]
-
Oasis® Sample Extraction Products for Agrochemical and Environmental Analysis. Waters Corporation. Available at: [Link]
-
Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at: [Link]
-
C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. University of Massachusetts Chan Medical School. Available at: [Link]
-
Analysis of Trace Level Herbicides from Different Water Samples with the Agilent 1200 Infinity Series Online SPE Solution. Agilent Technologies. Available at: [Link]
-
Simultaneous determination of urea herbicides in water and soil samples based on second-order photoinduced fluorescence data. Analytical Methods (RSC Publishing). Available at: [Link]
-
Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS. PMC. Available at: [Link]
-
Determination of Commonly Used Herbicides in Surface Water Using Solid-Phase Extraction and Dual-Column HPLC-DAD. ResearchGate. Available at: [Link]
-
Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent. Available at: [Link]
-
Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Investigation of Conditions for the Determination of Pesticides in Water Using Solid Phase Extraction. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Oasis PRiME HLB Cartridge for Clean-up of QuEChERS Extracts of Soybean Pods Prior to UPLC-MS/MS Determination of Free Acidic Herbicides. Waters Corporation. Available at: [Link]
-
OASIS SAMPLE PREPARATION. Waters Corporation. Available at: [Link]
-
Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Waters Corporation. Available at: [Link]
-
Advanced Topics in Solid-Phase Extraction: Chemistries. LCGC International. Available at: [Link]
-
SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Analecta Technica Szegedinensia. Available at: [Link]
-
Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. MDPI. Available at: [Link]
-
(PDF) Breakthrough parameters of SPE procedure on C18 cartridges for some polar compounds. ResearchGate. Available at: [Link]
-
Simultaneous determination of phenyl- and sulfonylurea herbicides in water by solid-phase extraction and liquid chromatography with UV diode array or mass spectrometric detection. ResearchGate. Available at: [Link]
-
Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst (RSC Publishing). Available at: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. CCCC 1992, Volume 57, Issue 11, Abstracts pp. 2295-2301 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Chemometric Optimization of SPE for the Determination of Multiclass Pesticides in Portable Water Samples by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Application Note: Isolation and Quantification of 1-(p-Chlorophenyl)-1-methylurea from Soil Matrices
Introduction & Scope
1-(p-Chlorophenyl)-1-methylurea (also known systematically as N-(4-Chlorophenyl)-N-methylurea, PubChem CID: 20064611)[1] is a structurally significant phenylurea compound. Phenylureas are widely utilized globally as broad-spectrum herbicides (e.g., diuron, monuron, linuron), and their parent residues and degradation metabolites frequently accumulate in agricultural soil matrices[2]. Due to their environmental persistence and high potential to leach into groundwater reservoirs, rigorous and highly sensitive environmental monitoring is required[3].
This application note details a validated, field-proven protocol for the extraction of 1-(p-Chlorophenyl)-1-methylurea from complex soil matrices. The methodology leverages Ultrasonic-Assisted Extraction (UAE) coupled with Solid-Phase Extraction (SPE) cleanup, optimized for downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Scientific Rationale & Experimental Design
Matrix Challenges and Causality of Solvent Selection
Soil is a highly heterogeneous matrix rich in organic carbon, specifically humic and fulvic acids. Phenylurea compounds exhibit strong adsorption to soil organic matter, a process governed by hydrogen bonding and van der Waals forces that accurately fit the Freundlich isotherm model[4].
To break these analyte-matrix interactions, a highly polar organic solvent system is required. Pure methanol or methanol-water mixtures have been empirically proven to yield high recovery rates (ranging from 88% to 115%) for phenylureas in soil by effectively disrupting the hydrogen bonds between the urea moiety and soil humic acids[2].
Cleanup and Analytical Strategy
Direct analysis of crude soil extracts inevitably leads to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source due to co-extracted humic substances. Therefore, a C18 or Carbopack B Solid-Phase Extraction (SPE) step is mandatory to isolate the target analyte from matrix interferences[5].
While Gas Chromatography (GC) has historically been used, phenylureas are thermally labile and require complex, time-consuming derivatization (e.g., alkylation with iodoethane and sodium hydride) to yield thermostable products[5]. Consequently, High-Performance Liquid Chromatography (HPLC) or LC-MS/MS is the modern gold standard, allowing for direct, sensitive quantification of polar and thermally unstable species without a derivatization step[3].
Mechanism of solvent-mediated desorption of phenylurea from soil organic matter.
Materials and Reagents
-
Target Analyte: 1-(p-Chlorophenyl)-1-methylurea analytical standard (>99% purity).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).
-
Reagents: Formic Acid (FA), Calcium Chloride (CaCl₂) for soil equilibration[4].
-
Consumables: C18 SPE Cartridges (500 mg/6 mL), 0.22 µm PTFE syringe filters.
-
Equipment: Ultrasonic bath (temperature controlled), Refrigerated Centrifuge (capable of 4000 × g), Nitrogen evaporator, LC-MS/MS system.
Step-by-Step Protocol
Soil Preparation and Equilibration
-
Drying: Lyophilize (freeze-dry) the collected soil samples for 48 hours. Expert Insight: Lyophilization removes moisture uniformly without causing the thermal degradation of the analyte that oven-drying might induce.
-
Sieving: Pass the dried soil through a 2 mm stainless steel sieve to ensure particle size homogeneity and remove large debris.
-
Weighing: Transfer exactly 5.00 g of the sieved soil into a 50 mL polypropylene centrifuge tube.
Ultrasonic-Assisted Extraction (UAE)
-
Solvent Addition: Add 15.0 mL of extraction solvent (Methanol:Water, 80:20 v/v) to the soil. Expert Insight: The inclusion of 20% water swells the soil matrix, increasing the internal surface area accessible to the methanol.
-
Agitation: Vortex the mixture vigorously for 1 minute to ensure complete wetting of the soil bed.
-
Sonication: Place the tubes in an ultrasonic bath at 30°C for 30 minutes. The acoustic cavitation effect enhances solvent penetration and accelerates the desorption of the analyte from soil pores.
-
Centrifugation: Centrifuge the samples at 4000 × g for 10 minutes at 4°C to pellet the soil particulates.
-
Supernatant Collection: Decant the supernatant into a clean glass tube. Repeat the extraction (steps 4-7) with an additional 10.0 mL of solvent and combine the supernatants to maximize recovery.
Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition the C18 SPE cartridge with 5 mL of Methanol followed by 5 mL of Ultrapure Water. Critical: Do not allow the cartridge sorbent bed to dry out, as this will cause channeling and poor retention.
-
Loading: Dilute the combined soil extract with 50 mL of Ultrapure Water. Expert Insight: This reduces the methanol concentration to <10%, preventing premature analyte breakthrough during loading. Load the diluted sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of Water:Methanol (95:5 v/v) to elute polar interferences and salts. Dry the cartridge under a gentle vacuum for 5 minutes.
-
Elution: Elute the target analyte with 2 × 3 mL of pure Methanol into a clean collection tube.
Concentration and Analysis
-
Evaporation: Evaporate the eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of Initial Mobile Phase (e.g., Water:Acetonitrile 90:10 v/v with 0.1% Formic Acid).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis.
Step-by-step workflow for the extraction and LC-MS/MS analysis of phenylureas from soil.
Quantitative Data & Validation Parameters
To ensure the trustworthiness of the protocol, validation must be performed using matrix-matched calibration. The following table summarizes typical performance metrics for phenylurea extraction from soil matrices using this methodology[2][5].
| Parameter | Value / Range | Analytical Significance |
| Linearity Range | 1.00 – 100 ng/g | Covers typical environmental contamination levels. |
| Correlation Coefficient (R²) | > 0.99 | Demonstrates excellent quantitative reliability. |
| Limit of Detection (LOD) | 0.3 – 0.5 ng/g | Sufficient for ultratrace-level environmental monitoring. |
| Extraction Recovery | 88% – 115% | Validates the efficacy of Methanol UAE + SPE. |
| Precision (RSD, n=6) | < 8.0% | Ensures high intra-day and inter-day repeatability. |
| Matrix Effect | ± 15% | Indicates successful removal of humic interferences by SPE. |
References
1.[5] Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. ResearchGate. 5 2.[1] N-(4-Chlorophenyl)-N-methylurea | C8H9ClN2O | CID 20064611. PubChem, National Institutes of Health. 1 3.[2] Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. PMC, National Institutes of Health. 2 4.[3] Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. 3 5.[4] Adsorption of phenylurea herbicides by tropical soils. ResearchGate. 4
Sources
- 1. N-(4-Chlorophenyl)-N-methylurea | C8H9ClN2O | CID 20064611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-(p-Chlorophenyl)-1-methylurea in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 1-(p-Chlorophenyl)-1-methylurea in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein is designed for researchers, scientists, and drug development professionals requiring a sensitive, selective, and reliable assay for pharmacokinetic studies, toxicological assessments, or other applications where precise measurement of this compound is critical. The protocol encompasses a straightforward protein precipitation for sample preparation, optimized chromatographic separation, and highly selective detection using Multiple Reaction Monitoring (MRM). Adherence to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) ensures the trustworthiness and scientific integrity of the generated data.[1][2][3]
Introduction: The Rationale for a Validated LC-MS/MS Assay
1-(p-Chlorophenyl)-1-methylurea is a chemical entity of interest in various fields, including agrochemical research and pharmaceutical development. Accurate quantification of this compound in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for assessing potential exposure and toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and wide dynamic range.[1][4]
This application note provides a comprehensive guide, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale for key experimental choices. By following this protocol, laboratories can implement a high-quality quantitative assay for 1-(p-Chlorophenyl)-1-methylurea that is both reliable and defensible.
Experimental
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
1-(p-Chlorophenyl)-1-methylurea (Reference Standard, >98% purity)
-
Stable Isotope Labeled (SIL) 1-(p-Chlorophenyl)-1-methylurea (e.g., d4-1-(p-Chlorophenyl)-1-methylurea) is the recommended internal standard for optimal accuracy and precision. If a SIL-IS is not available, a structurally similar compound with a close retention time and similar ionization efficiency may be used after thorough validation.
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, >99%)
-
-
Human Plasma:
-
Blank human plasma (K2-EDTA as anticoagulant) from a certified vendor.
-
Standard and Quality Control (QC) Sample Preparation
The preparation of accurate calibration standards and quality control samples is fundamental to a reliable quantitative method.[5]
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of 1-(p-Chlorophenyl)-1-methylurea and dissolve it in 5 mL of methanol to create a 1 mg/mL stock solution.[5]
-
Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare intermediate stock solutions at various concentrations.[5]
-
Calibration Standards and QC Samples: Spike appropriate volumes of the intermediate stock solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard in acetonitrile at a concentration that provides a consistent and reproducible MS response.
Sample Preparation: A Streamlined Protein Precipitation Protocol
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[6][7][8]
Protocol:
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method: Optimized for Selectivity and Sensitivity
The heart of this application is the finely tuned Liquid Chromatography and Mass Spectrometry parameters.
Liquid Chromatography Conditions
A reversed-phase C18 column is ideal for retaining and separating the moderately polar 1-(p-Chlorophenyl)-1-methylurea from endogenous plasma components. A gradient elution ensures a sharp peak shape and efficient cleanup of the analytical column.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. The MRM transitions are based on the predicted fragmentation of 1-(p-Chlorophenyl)-1-methylurea, informed by the known fragmentation of the structurally analogous compound, monuron.[1][9][10]
The molecular formula for 1-(p-Chlorophenyl)-1-methylurea is C₈H₉ClN₂O, with a monoisotopic mass of 184.04 Da.[11] The protonated precursor ion ([M+H]⁺) is therefore m/z 185.0. The primary fragmentation is expected to be the cleavage of the urea bond, resulting in the loss of methylamine (CH₃NH₂), yielding a characteristic product ion.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) * |
| 1-(p-Chlorophenyl)-1-methylurea | 185.0 | 154.0 (Quantifier) | 15 |
| 185.0 | 126.0 (Qualifier) | 25 | |
| Internal Standard (SIL) | Dependent on Isotope | Dependent on Isotope | To be Optimized |
*Collision energy is instrument-dependent and should be optimized to maximize the signal of the product ion while maintaining a detectable precursor ion signal.[4][12][13][14]
Method Validation: Ensuring Trustworthy Results
A bioanalytical method is only as reliable as its validation.[1] This protocol should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" to ensure its suitability for the intended application.[2][3] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma. This is assessed by analyzing blank plasma from multiple sources.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.
-
Calibration Curve: The relationship between instrument response and analyte concentration should be linear over the expected concentration range. A correlation coefficient (r²) of >0.99 is desirable.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Data Analysis and Reporting
Quantitative data should be processed using the instrument manufacturer's software. The analyte concentration is determined from the peak area ratio of the analyte to the internal standard against the calibration curve. All results should be reported with clear documentation of the method, validation results, and any deviations from the protocol.
Conclusion: A Foundation for High-Quality Bioanalysis
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 1-(p-Chlorophenyl)-1-methylurea in human plasma. By combining a simple and efficient sample preparation method with a highly selective and sensitive LC-MS/MS analysis, this method is well-suited for a variety of research and development applications. The emphasis on thorough method validation ensures that the data generated is accurate, reliable, and can be confidently used for critical decision-making.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). HHS.gov.
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved from [Link]
- Bioanalytical Method Validation. (n.d.). Food and Drug Administration.
-
Shimadzu Pesticide MRM Library Support for LC/MS/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
N-(4-Chlorophenyl)-N-methylurea. (n.d.). PubChem. Retrieved from [Link]
-
Multiresidue Analysis of 100 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry. (2006, August 9). Agilent. Retrieved from [Link]
-
Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. (n.d.). Frontiers. Retrieved from [Link]
-
Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. (n.d.). PMC. Retrieved from [Link]
-
LCMS Food Safety Applications. (2009, April 15). Shimadzu. Retrieved from [Link]
-
Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical. Retrieved from [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2025, October 13). ResearchGate. Retrieved from [Link]
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010, November 19). PMC. Retrieved from [Link]
-
Skyline Collision Energy Optimization. (n.d.). Skyline. Retrieved from [Link]
-
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025, March 11). Uni Halle. Retrieved from [Link]
-
Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. (2019, April 17). NIH. Retrieved from [Link]
-
Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. (2025, November 25). MDPI. Retrieved from [Link]
-
Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. (2018, October 2). MDPI. Retrieved from [Link]
- Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquin... (n.d.). Benchchem. Retrieved from https://www.benchchem.com/uploads/technical-guide/T1983.pdf
-
Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. (n.d.). PMC. Retrieved from [Link]
-
Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. (2025, June 30). Mass Spectrometry Letters. Retrieved from [Link]
-
Higher component of the optimal collision energies in eV as a function... (n.d.). ResearchGate. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]
-
MSn analysis of nonderivatized and Mtpp-derivatized peptides. (n.d.). secrets of science. Retrieved from [Link]
-
Photodecomposition of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron). (1969, September 1). R Discovery. Retrieved from [Link]
-
Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). eurl-pesticides.eu. Retrieved from [Link]
Sources
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- 2. lookchem.com [lookchem.com]
- 3. Monuron | C9H11ClN2O | CID 8800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 8. monuron [stenutz.eu]
- 9. shimadzu.com [shimadzu.com]
- 10. shimadzu.com [shimadzu.com]
- 11. N-(4-Chlorophenyl)-N-methylurea | C8H9ClN2O | CID 20064611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. skyline.ms [skyline.ms]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 1-(p-Chlorophenyl)-1-methylurea
Case ID: SOL-PCM-001 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting solubility and precipitation issues in biological assays.[1][2][3]
Executive Summary
1-(p-Chlorophenyl)-1-methylurea is a lipophilic phenylurea derivative.[1][2] Its structural rigidity (planar aromatic ring coupled with a urea linker) creates high crystal lattice energy, making it inherently difficult to dissolve in aqueous media. In biological assays, the primary failure mode is "solvent shock" —rapid precipitation when a concentrated organic stock is introduced to aqueous culture media.
This guide provides a validated troubleshooting framework to maintain compound stability from stock preparation to cellular delivery.
Module 1: Stock Solution Preparation
Issue: "I cannot get the solid powder to dissolve, or my DMSO stock is cloudy."
Root Cause:
-
Hygroscopic Solvent: DMSO absorbs water from the air.[4] Even 1-2% water content in DMSO can drastically reduce the solubility of phenylureas.[2]
-
Thermodynamic Saturation: Attempting to exceed the saturation limit (typically ~50-100 mM for this class of compounds) results in undissolved particulates.[2]
Troubleshooting Protocol
-
Solvent Grade: Use only anhydrous DMSO (≥99.9%) stored under inert gas or desiccant.[2]
-
Vortex & Heat: If the compound resists dissolution at 10-20 mM:
-
Visual QC: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates micro-precipitation.[2]
Data Table: Recommended Stock Concentrations
| Solvent | Max Recommended Stock | Stability | Notes |
|---|---|---|---|
| DMSO (Anhydrous) | 50 - 100 mM | High (months at -20°C) | Preferred vehicle.[1][2][3] Freezes at 18.5°C. |
| Ethanol (Abs.) | 10 - 25 mM | Moderate | High volatility causes concentration drift.[1][2] |
| Water/PBS | < 0.1 mM | Very Low | Do not use for stock preparation.[2] |
Module 2: Preventing Precipitation in Assays (The "Crash Out")
Issue: "The compound precipitates immediately when I add the stock to my cell culture media."
Root Cause: Solvent Shock When a hydrophobic compound in DMSO is added to water, the DMSO molecules rapidly hydrate (hydrogen bond with water). This leaves the hydrophobic drug molecules "stranded," forcing them to aggregate and precipitate.
The Solution: Intermediate Dilution Strategy
Do not pipet high-concentration stock directly into the assay plate. Use an intermediate "step-down" dilution.
Step-by-Step Protocol:
-
Prepare 1000x Stock: Start with 10 mM in 100% DMSO.
-
Intermediate Dilution: Dilute 1:10 in 100% DMSO (not water) to create a working stock (e.g., 1 mM).
-
Rapid Dispersion:
Visualization: The Solubility Decision Tree
Caption: Workflow for generating stable assay solutions. Note the critical divergence between direct spiking (risky) and serial dilution (safe).[3]
Module 3: Advanced Formulation (Cyclodextrins)
Issue: "I need higher concentrations (>100 µM) in my assay, but DMSO toxicity is killing my cells."
Root Cause: To achieve 100 µM in media with a 0.1% DMSO limit, you need a 100 mM stock. This may exceed the solubility limit. Furthermore, the compound itself is hydrophobic.
The Fix: Host-Guest Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][6] Phenylureas form stable inclusion complexes with β-cyclodextrins.[1][2][7] The hydrophobic phenyl ring inserts into the CD cavity, while the hydrophilic exterior keeps the complex soluble in water.
Protocol: HP-β-CD Complexation
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1][2] Filter sterilize (0.22 µm).
-
Solubilization: Add 1-(p-Chlorophenyl)-1-methylurea powder directly to the HP-β-CD solution.
-
Equilibration: Shake at 200 RPM at room temperature for 24-48 hours.
-
Filtration: Filter the solution to remove any undissolved solid.[2][8]
-
Result: You now have an aqueous stock solution (often 1-5 mM) that requires zero DMSO .[1][2][3]
Module 4: Assay Interference & Controls
Issue: "How do I know if the cell death is due to the drug or the solvent?"
Validation System Every experiment must include a Vehicle Control .[2]
-
Calculate Final DMSO %: If you add 1 µL of stock to 1 mL of media, your DMSO concentration is 0.1%.[2]
-
Create Vehicle Control: Add 1 µL of pure DMSO to 1 mL of media (no drug).
-
Compare:
Mechanism of Action: Precipitation vs. Solubilization [3]
Caption: The mechanism of "Solvent Shock." DMSO prefers water over the drug, stripping the solvation shell and causing the drug to aggregate unless stabilized.
References
-
Smith, V. J., et al. (2009).[2] Cyclodextrin inclusion of four phenylurea herbicides: determination of complex stoichiometries and stability constants using solution 1H NMR spectroscopy. Supramolecular Chemistry, 22(3).[2] Link[2][3]
-
BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Guidelines. Link
-
Balakin, K. V., et al. (2004).[2][9] In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.[2][3][9] Link
-
NCBI PubChem. (2025).[2][3] 1-(4-Chlorophenyl)-1-methylurea Compound Summary. National Library of Medicine.[2] Link[2][3]
-
Assay Guidance Manual. (2016). DMSO Tolerance in Cell-Based Assays. NCBI Bookshelf. Link
Sources
- 1. 140-38-5|1-(4-Chlorophenyl)urea|BLD Pharm [bldpharm.com]
- 2. N-(4-Chlorophenyl)-N-methylurea | C8H9ClN2O | CID 20064611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-phenylureas | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of 1-(p-Chlorophenyl)-1-methylurea by recrystallization techniques
Welcome to the Technical Support Center for the isolation and purification of 1-(p-Chlorophenyl)-1-methylurea . As a substituted aryl urea, this compound presents unique crystallization dynamics driven by its dual nature: a highly polar, hydrogen-bonding urea core and a hydrophobic, halogenated aromatic ring.
This guide provides researchers and drug development professionals with field-proven methodologies, thermodynamic rationales, and self-validating troubleshooting protocols to achieve >99% purity.
Physicochemical Profile & Solvent Dynamics
Successful recrystallization requires exploiting the temperature-dependent solubility gradient of the compound. Substituted ureas form rigid intermolecular hydrogen-bonded networks (N-H···O=C) that resist dissolution in cold solvents but break down in hot, polar protic environments[1].
Table 1: Physicochemical & Solubility Profile
| Parameter | Characteristic / Value | Causality in Recrystallization |
| Molecular Structure | Polar urea core + Hydrophobic p-chlorophenyl ring | Dictates the need for a mixed-solvent system (e.g., Ethanol/Water) to balance solubility and precipitation. |
| Primary Solvent (Good) | Absolute Ethanol (Hot) | Thermal energy and ethanol's hydroxyl groups disrupt the urea crystal lattice, driving endothermic dissolution[1]. |
| Anti-Solvent (Poor) | Deionized Water | Highly polar; rapidly decreases the solubility of the hydrophobic p-chlorophenyl moiety, forcing nucleation[2]. |
| Thermal Stability | Stable up to ~150°C | Allows for boiling ethanol (~78°C) without risk of thermal degradation or hydrolysis. |
Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization
This protocol utilizes an Ethanol/Water mixed-solvent system. It is designed as a self-validating workflow , meaning each step contains an observable metric to confirm success before proceeding.
Phase 1: Dissolution & Clarification
-
Initial Suspension: Place the crude 1-(p-Chlorophenyl)-1-methylurea in an Erlenmeyer flask. Add a minimal volume of absolute ethanol (approx. 5-10 mL per gram of crude).
-
Thermal Disruption: Heat the suspension on a hot plate with magnetic stirring until the solvent boils. Causality: The kinetic energy overcomes the lattice enthalpy, while ethanol solvates the urea core[1].
-
Titration to Clarity: If solid remains, add hot ethanol dropwise until complete dissolution is achieved.
-
Self-Validation Check: The solution must be optically transparent. If a colored tint persists, add 1-2% (w/w) activated charcoal, boil for 5 minutes, and perform a hot gravity filtration to remove pigment impurities[3].
-
Phase 2: Anti-Solvent Addition & Nucleation
-
Cloud Point Induction: While maintaining the solution at a gentle boil, add hot deionized water dropwise. Continue until the solution becomes faintly turbid (the "cloud point").
-
Causality: Water lowers the dielectric suitability of the solvent for the hydrophobic ring. The turbidity indicates the exact threshold of supersaturation[2].
-
-
Re-clarification: Add 1-2 drops of hot ethanol just until the turbidity clears. This sets the system precisely at the thermodynamic edge of crystallization.
Phase 3: Controlled Crystal Growth & Isolation
-
Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 45-60 minutes.
-
Causality: Slow cooling allows solute molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling traps solvent and impurities (inclusions).
-
-
Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 15 minutes to depress solubility to its absolute minimum.
-
Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a small volume of ice-cold 1:1 ethanol/water to remove surface impurities without redissolving the product.
-
Self-Validation Check: Analyze the mother liquor via TLC. If a heavy product spot remains, the solvent volume was too high; concentrate the filtrate to recover a second crop.
-
Troubleshooting & FAQs
Q: My compound is separating as a cloudy liquid/oil at the bottom of the flask instead of forming solid crystals. What is happening?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[4]. This occurs when the supersaturation point is reached at a temperature that is higher than the melting point of the impure solute mixture[3]. Because impurities lower the melting point of the compound, the urea separates as an impure, supercooled liquid rather than a rigid crystal.
-
Resolution: Reheat the mixture until the oil dissolves completely. Add 10-15% more of the "good solvent" (ethanol) to lower the concentration. Allow the solution to cool much more slowly, and add a few "seed crystals" of pure 1-(p-Chlorophenyl)-1-methylurea when the temperature is just above room temperature to bypass the LLPS boundary and force solid nucleation[4].
Q: The crystallization worked, but my percentage yield is unacceptably low (<40%). How can I fix this?
A: A low yield almost always indicates that too much primary solvent (ethanol) was used during the initial dissolution phase, keeping the product dissolved even at cold temperatures[3].
-
Resolution: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent volume. Reheat to dissolve any amorphous precipitate, then repeat the slow-cooling process. In future runs, strictly adhere to adding hot solvent dropwise only until the crude solid just dissolves.
Q: I have unreacted p-chloro-N-methylaniline contaminating my final crystals. How do I remove it?
A: Unreacted anilines can co-crystallize if the solvent system is not optimized. Because anilines are weakly basic, you can modify the anti-solvent.
-
Resolution: Instead of pure water, use a dilute, cold aqueous acid (e.g., 0.1 M HCl) as your anti-solvent or wash solution. The acid will protonate the unreacted amine, converting it into a highly water-soluble hydrochloride salt, which will wash through the filter into the mother liquor, leaving the neutral urea intact.
Visualizing the Workflow & Logic
Caption: Step-by-step decision matrix for the mixed-solvent recrystallization of aryl ureas.
Caption: Troubleshooting signaling pathway for resolving liquid-liquid phase separation.
References
-
Mettler Toledo. Oiling Out in Crystallization: Liquid-Liquid Phase Separation. Available at:[Link]
-
Nichols, L. (Chemistry LibreTexts). 3.6F: Troubleshooting Crystallization. Available at:[Link]
-
Jinjiang Melamine. Urea Solubility in Ethanol: A Complete Guide. Available at: [Link]
Sources
Technical Support Center: Soil Matrix Mitigation for Urea & Metabolites
Welcome to the Advanced Applications Desk. Subject: Resolving Matrix Interference in Soil Analysis (Urea, Ammonium, Nitrate) Ticket Status: Open Assigned Specialist: Senior Application Scientist, Environmental Fate & Metabolism
Executive Summary
Analyzing urea and its hydrolysis products (
For drug development professionals conducting Environmental Risk Assessments (ERA) or OECD 307 studies, "standard" agronomic methods often fail to meet the sensitivity and selectivity required for trace-level metabolite tracking. This guide bridges the gap between rough agricultural assays and the rigorous demands of GLP-compliant LC-MS/MS and spectrophotometric workflows.
Module 1: The Extraction Phase (The "Dirty" Source)
The Problem: Inconsistent recovery and high background noise.
Root Cause: Urea is water-soluble but enzymatically unstable; Ammonium (
Q: Why is my urea recovery dropping over time even in frozen samples?
A: Soil urease is incredibly robust. Freezing (-20°C) slows it but does not stop it completely if the soil moisture is high.
-
The Fix: You must inhibit urease activity immediately upon sampling or extraction.
-
Protocol: Use a Urease Inhibitor (e.g., Phenylphosphorodiamidate - PPDA) in your extraction buffer if you cannot analyze immediately. Alternatively, use 2M KCl which creates a high ionic strength environment that can partially inhibit enzymatic activity while displacing ions.
Q: How do I get off the soil particles without extracting "mud"?
A: You cannot use water. You must use a salt exchange.
-
The Mechanism: Soil clay particles have a net negative charge (CEC).
binds here. To release it, you need a cation with higher affinity or massive concentration to displace it. Potassium ( ) has a similar ionic radius to Ammonium ( ) and effectively "kicks" it off the clay lattice.
Standardized Extraction Protocol (Modified for Trace Analysis)
-
Ratio: 1:5 or 1:10 (Soil:Extractant).
-
Solvent: 2M KCl (Standard) or 0.01M
(for lower ionic strength LC-MS injections, though recovery of is lower). -
Agitation: 1 hour orbital shaking (critical for equilibrium).
-
Filtration: 0.45 µm PES filter. Crucial: Pre-wash filters! Some filters leach nitrate/ammonium.
Visualization: The Extraction & Hydrolysis Pathway
Figure 1: The fate of urea in soil and the mechanism of KCl extraction. Note that
Module 2: LC-MS/MS Interference (The "Invisible" Enemy)
The Problem: Signal suppression. You inject the sample, but the urea peak is tiny or missing, despite high concentrations. Root Cause: "Ion Suppression."[1][2] Co-eluting soil organic matter (humic/fulvic acids) competes for charge in the Electrospray Ionization (ESI) source.
Q: My internal standard (IS) recovery is varying wildly. Why?
A: You are likely using a structural analog (e.g., methylurea) instead of a stable isotope. In soil matrices, the suppression effect is transient and elutes at specific times. If your IS does not co-elute exactly with your analyte, it is experiencing a different matrix environment.[3]
-
The Fix: You must use Stable Isotope Dilution Assay (SIDA).
Q: Humic acids are fouling my column and source. How do I remove them?
A: Humic acids are large, polycyclic aromatic hydrocarbons with carboxylic groups. They dissolve in high pH and precipitate in low pH.
-
Troubleshooting Guide:
-
Acid Precipitation: Acidify extract to pH < 2 with HCl. Humic acids will precipitate. Centrifuge and filter.
-
SPE Cleanup: Use a "Weak Anion Exchange" (WAX) cartridge. Humic acids (negatively charged) will stick to the cartridge; Urea (neutral) will pass through.
-
Instrumental Parameters for Urea (HILIC Mode)
Urea is too polar for Reverse Phase (C18). You must use Hydrophilic Interaction Liquid Chromatography (HILIC).
| Parameter | Setting | Rationale |
| Column | Amide or Bare Silica HILIC | Retains polar urea via water layer mechanism. |
| Mobile Phase A | Acetonitrile (85-95%) | High organic content induces retention in HILIC. |
| Mobile Phase B | 10mM Ammonium Acetate (pH 5) | Buffer controls ionization; water elutes the urea. |
| Ionization | ESI Positive (+) | Urea protonates easily |
| Transitions | Loss of |
Visualization: Resolving Matrix Effects
Figure 2: The workflow for correcting matrix suppression using Stable Isotope Dilution (SIDA).
Module 3: Colorimetric Pitfalls (The "Visible" Enemy)
The Problem: The "Brown Blank." Soil extracts are often yellow/brown due to dissolved organic carbon (DOC). This absorbs light at the same wavelengths as the Berthelot (green) or Griess (pink) reactions.
Q: My spectrophotometer reads positive for urea in my blank soil. Why?
A: It is likely humic interference absorbing at 600-700nm.
-
The Fix:
-
Sample Blanking: Run every sample twice. Once with the color reagent, and once with a "dummy" reagent (buffer only). Subtract the "dummy" absorbance from the reaction absorbance.
-
Dialysis/Gas Diffusion: If using Flow Injection Analysis (FIA), use a gas diffusion membrane.
gas passes through the membrane to the detector stream; humic acids are blocked. This is the gold standard for dirty soils.
-
References & Authoritative Grounding
-
OECD Guidelines for the Testing of Chemicals, Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Publishing. (Standard for environmental fate studies).[7][8] Link
-
EPA Method 350.1: Nitrogen, Ammonia (Colorimetric, Automated Phenate). U.S. Environmental Protection Agency. (Foundational colorimetric chemistry). Link
-
Matrix Effects and Ion Suppression in LC-MS. Journal of Chromatography B. (Mechanisms of ESI suppression). Link
-
Determination of Urea in Soil by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Specifics on HILIC and isotope dilution). Link
-
Optimized Extraction Method To Remove Humic Acid Interferences. Journal of Proteome Research. (Acid precipitation techniques). Link
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. bipm.org [bipm.org]
- 6. Development of a multi-matrix LC-MS/MS method for urea quantitation and its application in human respiratory disease studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
optimizing reaction conditions for 1-(p-Chlorophenyl)-1-methylurea synthesis
Technical Support Center: Organic Synthesis Division Subject: Optimization of Reaction Conditions for 1-(p-Chlorophenyl)-1-methylurea Synthesis Ticket ID: #UREA-OPT-4CL-ME Responder: Senior Application Scientist, Process Development Group
Part 1: The Reaction Landscape
To optimize the synthesis of 1-(p-chlorophenyl)-1-methylurea , you are likely utilizing the nucleophilic addition of N-methyl-4-chloroaniline to isocyanic acid (generated in situ from potassium/sodium cyanate). This route is preferred over the phosgene route for safety and atom economy, but it relies heavily on kinetic control.
The critical challenge here is the "pH-Reactivity Paradox." You need acid to generate the electrophile (Isocyanic Acid, HNCO), but too much acid protonates your nucleophile (the amine), rendering it unreactive.
Reaction Pathway & Failure Modes
The following diagram maps the kinetic competition you must manage.
Figure 1: Kinetic pathway showing the competition between productive urea formation and non-productive amine protonation or biuret formation.[1][2]
Part 2: Critical Process Parameters (CPP)
Optimization requires balancing three variables. The values below are derived from standard nucleophilic additions to isocyanates adapted for N-alkylanilines.
| Parameter | Optimal Range | The "Why" (Causality) |
| pH Control | 4.5 – 5.5 | The Sweet Spot: Below pH 4, the aniline is protonated ( |
| Temperature | 35°C – 55°C | Kinetic Window: Low temperatures ( |
| Solvent | AcOH/Water (1:2) | Solubility: The hydrophobic amine and hydrophilic cyanate must meet. Glacial acetic acid acts as both solvent and proton source. |
| Stoichiometry | 1.2 – 1.5 eq. KCNO | Compensation: Excess cyanate compensates for the inevitable hydrolysis of HNCO to |
Part 3: Troubleshooting Guide (Q&A)
Q1: My yield is consistently low (<40%), and I recover unreacted starting amine. What is happening? Diagnosis: Your reaction environment is likely too acidic . Explanation: If you add the acid too quickly or use a strong mineral acid (like HCl) without buffering, the pH drops below the pKa of the N-methyl-4-chloroaniline (approx pKa ~4-5). The amine becomes fully protonated and cannot act as a nucleophile. Corrective Action:
-
Switch to Glacial Acetic Acid as the solvent/acid source. It naturally buffers the reaction.
-
If using HCl, add it dropwise to a mixture of Amine + KCNO, monitoring pH to ensure it stays >4.
Q2: The product is oiling out and refuses to crystallize. How do I fix this? Diagnosis: Presence of symmetrical urea impurities or residual solvent. Explanation: N-methylanilines are prone to forming oils if the crude product contains unreacted amine or if the reaction temperature fluctuated, creating oligomers. Corrective Action:
-
Decant the aqueous supernatant.
-
Dissolve the oil in a minimum amount of boiling ethanol .
-
Add warm water until slightly turbid (cloud point).
-
Allow to cool very slowly to 4°C. Scratch the glass to induce nucleation.
Q3: I see a new spot on TLC that runs higher than my product. Is this a biuret?
Diagnosis: Likely Biuret formation or Symmetrical Urea .
Explanation: If the reaction runs too hot (>60°C) or runs for too long with excess cyanate, the urea product itself can attack another molecule of HNCO, forming a biuret (
-
Quench the reaction immediately after the amine is consumed (monitor by TLC).
-
Keep the temperature strictly below 55°C .
-
Wash the crude solid with dilute NaOH (cold) to remove acidic biuret impurities (biurets are soluble in base; the target urea is less so).
Part 4: Optimized Experimental Protocol
Objective: Synthesis of 1-(p-chlorophenyl)-1-methylurea via the Cyanate Method.
Reagents:
-
N-methyl-4-chloroaniline (10 mmol)
-
Potassium Cyanate (KCNO) (15 mmol, 1.5 eq)
Workflow:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of N-methyl-4-chloroaniline in 15 mL of Glacial Acetic Acid .
-
Note: The solution may warm slightly.[5]
-
-
Cyanate Preparation: Dissolve 15 mmol of KCNO in 10 mL of distilled water.
-
Controlled Addition: With the amine solution stirring at 35°C , add the KCNO solution dropwise over 20 minutes.
-
Visual Check: A white precipitate should begin to form after 5-10 minutes.
-
-
Digestion: After addition, stir the mixture at 35-40°C for 2 hours. Do not exceed 50°C.
-
Quench & Dilution: Pour the reaction mixture into 50 mL of ice-cold water. Stir vigorously for 15 minutes to break up clumps.
-
Isolation: Filter the white solid under vacuum.
-
Purification:
-
Wash with water (
mL) to remove salts and acetic acid. -
Recrystallize from Ethanol/Water (1:1) if purity is <98%.
-
References
-
Kurzer, F. (1949).[4] "The Cyanate Method for Urea Synthesis." Journal of the Chemical Society, 2292.[4]
-
Organic Syntheses. (1951). "p-Bromophenylurea" (Analogous procedure for aryl ureas).[4] Organic Syntheses, Coll.[4] Vol. 3, p.666.
-
BenchChem Technical Support. (2025). "Urea Synthesis Optimization: Reaction Parameters." BenchChem Knowledge Base.
-
Sartori, G., et al. (2000). "Green pathways for the preparation of organic compounds: Urea synthesis." Chemical Reviews, 100(11). (Mechanistic insight on isocyanic acid equilibrium).
Sources
- 1. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
minimizing thermal degradation of 1-(p-Chlorophenyl)-1-methylurea in gas chromatography
Welcome to the Technical Support Center for the chromatographic analysis of highly labile phenylurea compounds. As a Senior Application Scientist, I have designed this guide to address the fundamental thermodynamic and kinetic challenges associated with the gas chromatography (GC) of 1-(p-Chlorophenyl)-1-methylurea.
Direct analysis of phenylureas by GC is notoriously difficult due to their thermolability, low vapor pressure, and high polarity[1]. When exposed to temperatures exceeding 180°C in a standard GC inlet, the urea linkage undergoes rapid pyrolytic cleavage[2]. This guide provides the mechanistic causality behind this degradation, actionable troubleshooting matrices, and self-validating protocols to ensure absolute scientific integrity in your quantitative workflows.
Part 1: The Mechanism of Thermal Degradation
The fundamental issue with 1-(p-Chlorophenyl)-1-methylurea lies in the active hydrogen atoms on the urea nitrogen and the relatively low bond dissociation energy of the C-N urea linkage. In a hot Split/Splitless (SSL) inlet, the compound does not smoothly vaporize; instead, it undergoes a thermal elimination reaction. The primary degradation pathway yields p-chloro-N-methylaniline and isocyanic acid , or alternatively, complex isocyanate derivatives depending on the exact substitution pattern and inlet activity[2].
Because this degradation is kinetically driven by temperature and catalyzed by active sites (e.g., silanol groups in glass wool or column walls), the resulting chromatogram often presents multiple irreproducible peaks, severely compromising quantitative accuracy[1].
Fig 1: Thermal degradation pathway of 1-(p-Chlorophenyl)-1-methylurea and GC mitigation strategies.
Part 2: Quantitative Performance & Troubleshooting Matrix
To circumvent thermal degradation, analysts must either bypass the hot vaporization step entirely or chemically alter the molecule to increase its thermal stability[3]. The table below summarizes the quantitative impact of different analytical approaches.
Table 1: Comparative GC Performance Metrics for 1-(p-Chlorophenyl)-1-methylurea
| Parameter | Standard Split/Splitless (Underivatized) | Cold On-Column (Underivatized) | Derivatized (Ethylation) + GC-MS |
| Inlet Temperature | 250°C (Isothermal) | Tracked with oven (e.g., 40°C to 250°C) | 250°C (Isothermal) |
| Degradation Onset | ~180°C[2] | Minimal during injection | >300°C (Highly Stable) |
| Primary Detected Species | p-Chloro-N-methylaniline | Intact Urea (with minor tailing) | Alkylated Urea Derivative |
| Typical Recovery | < 20% (Highly variable) | 75 - 85% | > 95%[4] |
| Limit of Detection (LOD) | > 5.0 ng/mL | ~ 1.0 ng/mL | 0.11 - 0.65 ng/mL[4] |
Troubleshooting Guide: Common GC Anomalies
Q: My chromatogram shows a massive peak for p-chloro-N-methylaniline but no intact urea. What is happening? Cause: Complete pyrolytic cleavage in the GC inlet. Phenylureas decompose rapidly above 180°C[2]. Solution: Lower the inlet temperature to 150°C-170°C (if using SSL), switch to a Programmed Temperature Vaporizing (PTV) inlet, or utilize chemical derivatization. Ensure your liner is fully deactivated and free of glass wool, which catalytically accelerates degradation.
Q: I am using Cold On-Column (COC) injection, but I still see peak tailing and poor reproducibility. Cause: While COC prevents inlet degradation, the intact phenylurea is highly polar and interacts with active silanol groups on the column stationary phase. Solution: Use a thin-film, highly inert column (e.g., 15m × 0.25mm × 0.1µm 5% phenyl-methylpolysiloxane). The shorter length and thinner film reduce the elution temperature and residence time, minimizing on-column thermal stress.
Part 3: Self-Validating Experimental Protocols
To achieve rigorous, reproducible results, you must treat your methodology as a self-validating system. Below is the gold-standard protocol for analyzing phenylureas via GC-MS using pre-column derivatization. This method replaces the active hydrogens on the urea nitrogen with ethyl groups, drastically increasing volatility and thermal stability[4].
Protocol: Potassium tert-Butoxide Mediated Ethylation for GC-MS
This protocol utilizes ethyl iodide rather than methyl iodide to minimize extreme toxicity hazards while achieving excellent alkylation efficiency[4].
Step 1: Reagent Preparation
-
Prepare a 0.1 M solution of potassium tert-butoxide in anhydrous Dimethyl Sulfoxide (DMSO). Caution: Must be prepared fresh and kept strictly anhydrous.
-
Prepare a 10% (v/v) solution of ethyl iodide in anhydrous DMSO.
Step 2: Derivatization Reaction
-
Transfer 1.0 mL of the sample extract (containing 1-(p-Chlorophenyl)-1-methylurea) into a 10 mL glass reaction vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen.
-
Add 0.5 mL of the 0.1 M potassium tert-butoxide/DMSO solution to the vial. Vortex for 30 seconds to deprotonate the urea nitrogens.
-
Add 50 µL of the ethyl iodide solution. Seal the vial and incubate at 40°C for 30 minutes.
Step 3: Quenching and Liquid-Liquid Extraction
-
Quench the reaction by adding 2.0 mL of a 5% aqueous NaCl solution.
-
Add 2.0 mL of GC-grade hexane. Vortex vigorously for 2 minutes to partition the ethylated derivative into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to break any emulsions.
-
Transfer the upper hexane layer to a GC autosampler vial containing anhydrous sodium sulfate to remove residual moisture.
Step 4: GC-MS Analysis & System Self-Validation
-
Injection: 1 µL, Splitless mode, Inlet at 250°C.
-
Self-Validation Logic: In your GC-MS method, monitor the specific m/z transitions for both the ethylated intact derivative and the underivatized amine fragment (p-chloro-N-methylaniline).
-
Validation Criteria: Calculate the peak area ratio of (Amine Fragment / Ethylated Derivative). A ratio of < 0.05 confirms that the derivatization was >95% successful and that your GC inlet is inert. If the ratio spikes above 0.10, either the derivatization reagents have degraded (moisture ingress) or the GC liner requires immediate replacement.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I avoid derivatization and just use Liquid Chromatography (HPLC) instead? A1: Yes. Because of the thermolability and polar nature of phenylureas, High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection is often considered the preferred, non-destructive method[1][3]. However, if your laboratory requires the high resolving power of capillary GC or if you are bound by specific regulatory GC-MS methods, derivatization or COC injection is mandatory.
Q2: Does the choice of injection solvent matter if I attempt underivatized analysis via PTV? A2: Absolutely. If you are using a PTV inlet to inject the underivatized compound cold, you must use a solvent with a relatively low boiling point (e.g., acetone or ethyl acetate) to allow rapid solvent venting at low temperatures (e.g., 40°C) before the inlet is flash-heated to transfer the analyte. Using a high-boiling solvent will require higher initial inlet temperatures, defeating the purpose of the PTV and initiating premature degradation.
Q3: Is it possible that the isocyanate degradation products recombine in the column? A3: It is highly unlikely for them to recombine into the parent urea under vacuum/carrier gas flow. However, isocyanates are highly reactive and can irreversibly bind to active silanol sites on the column or liner, leading to a progressive loss of column inertness and severe peak tailing for subsequent injections[2]. This is why minimizing degradation is critical not just for data accuracy, but for instrument health.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of carbamate, phenylurea and phenoxy acid herbicide residues by gas chromatography after potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide derivatization reaction [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 1-(p-Chlorophenyl)-1-methylurea and Its Structural Isomers
Welcome to the technical support center for the analysis and separation of 1-(p-Chlorophenyl)-1-methylurea and its structural isomers. This guide is designed for researchers, scientists, and professionals in drug development and related fields who may encounter challenges in isolating and quantifying these closely related compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
I. Understanding the Challenge: Isomeric Complexity
The primary challenge in the analysis of 1-(p-Chlorophenyl)-1-methylurea lies in the potential presence of its structural isomers. These isomers share the same molecular formula (C8H9ClN2O) and molecular weight (184.62 g/mol ) but differ in the substitution pattern on the phenyl ring.[1] The "p" (para) designation indicates that the chloro group is at the 4-position of the phenyl ring. The common structural isomers are the ortho (2-chloro) and meta (3-chloro) analogues.
The subtle differences in their chemical structures can lead to very similar physicochemical properties, making their separation a non-trivial task. The position of the chlorine atom influences the electronic distribution within the molecule, which in turn affects properties like polarity, solubility, and interaction with stationary phases in chromatography.
dot
Caption: Structural isomers of 1-(p-Chlorophenyl)-1-methylurea.
II. Frequently Asked Questions (FAQs)
Q1: Why is it crucial to separate 1-(p-Chlorophenyl)-1-methylurea from its isomers?
A1: In pharmaceutical development, the specific biological activity and toxicological profile of a compound are often unique to a single isomer. Regulatory agencies require stringent control over isomeric impurities to ensure the safety and efficacy of a drug product. In agrochemical research, different isomers can exhibit varying herbicidal activities and environmental fates. Therefore, accurate separation is essential for quality control, regulatory compliance, and meaningful biological studies.[2]
Q2: What are the primary analytical techniques for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of phenylurea isomers.[3][4][5][6] Gas Chromatography (GC) can also be employed, particularly with mass spectrometry (MS) detection, although derivatization may sometimes be necessary.[3] Capillary Electrophoresis (CE) has also been shown to be effective for separating chlorophenyl isomers.[7]
Q3: Can crystallization be used for separation?
A3: Fractional crystallization can be a viable method for separating isomers on a preparative scale, provided there are sufficient differences in their solubilities in a particular solvent system.[8] The formation of urea inclusion complexes, or clathrates, is another crystallization-based technique that can separate isomers based on their shape and size.[9][10][11] However, this is generally more effective for separating linear from branched molecules.
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of 1-(p-Chlorophenyl)-1-methylurea and its isomers.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of isomers. | Inappropriate column chemistry. A standard C18 column may not provide sufficient selectivity. | Change stationary phase. Consider a phenyl-hexyl or biphenyl column to enhance π-π interactions, which can improve selectivity for aromatic positional isomers.[3] A column with low silanol activity might also be beneficial.[12] |
| Mobile phase is not optimized. The organic modifier and its ratio to the aqueous phase are critical. | Systematically vary the mobile phase composition. Create a gradient elution method or test different isocratic compositions of acetonitrile or methanol with water.[3][13] | |
| Peak tailing or broad peaks. | Secondary interactions with the stationary phase. Residual silanols on the silica support can interact with the urea functional group. | Adjust the mobile phase pH. Adding a small amount of an acidic modifier like formic acid or phosphoric acid can suppress silanol activity.[3][12] |
| Column overload. Injecting too much sample can lead to poor peak shape. | Reduce the injection volume or sample concentration. Prepare a dilution series to find the optimal concentration. | |
| Inconsistent retention times. | Fluctuations in column temperature. Temperature affects the viscosity of the mobile phase and interactions with the stationary phase. | Use a column oven to maintain a constant temperature. This will improve the reproducibility of your results.[3] |
| Mobile phase composition changing over time. Evaporation of the more volatile organic component can alter the mobile phase strength. | Ensure mobile phase reservoirs are well-sealed and prepare fresh mobile phase daily. |
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers. | Inadequate column selectivity. A standard non-polar column may not resolve the isomers. | Use a mid-polarity column. A column with a 50% phenyl-methylpolysiloxane stationary phase can offer different selectivity compared to a DB-5ms or equivalent.[3] |
| Temperature program is not optimized. A fast temperature ramp may not allow for sufficient separation. | Decrease the temperature ramp rate. A slower ramp will provide more time for the isomers to interact with the stationary phase and separate.[3] | |
| Analyte degradation in the inlet. | Thermal instability of the urea compound. High inlet temperatures can cause decomposition. | Lower the inlet temperature. Operate in splitless mode to minimize the time the analyte spends in the hot inlet.[3] |
| Active sites in the GC system. The liner or the front of the column may have active sites that promote degradation. | Use a fresh, deactivated liner. Trim a small portion (10-15 cm) from the front of the column.[3] |
IV. Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for Isomer Separation
This protocol provides a starting point for the separation of 1-(p-Chlorophenyl)-1-methylurea and its ortho- and meta- isomers.
1. Instrumentation and Consumables:
-
HPLC system with a UV detector (a photodiode array detector is recommended for method development).[14]
-
C18 or Phenyl-Hexyl analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid.
2. Standard Preparation:
-
Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.
-
Prepare a mixed working standard solution containing all three isomers at a final concentration of 10 µg/mL in a 50:50 mixture of methanol and water.[3]
3. Chromatographic Conditions:
| Parameter | Starting Condition | Notes |
| Mobile Phase A | Water with 0.1% Formic Acid | Adjust pH if necessary. |
| Mobile Phase B | Acetonitrile | Methanol can be tested as an alternative organic modifier.[3] |
| Gradient | 40-70% B over 20 minutes | Optimize the gradient slope for best resolution. |
| Flow Rate | 1.0 mL/min | Lowering the flow rate may improve resolution.[3] |
| Column Temperature | 30 °C | A controlled temperature is crucial for reproducibility.[3] |
| Detection Wavelength | 245 nm | Scan for the optimal wavelength for all isomers using a PDA detector.[6] |
| Injection Volume | 10 µL | Adjust as needed based on sensitivity and peak shape. |
4. Method Optimization Workflow:
dot
Caption: A systematic workflow for HPLC method optimization.
Protocol 2: Preparative Separation by Fractional Recrystallization
This protocol outlines a general procedure for separating isomers based on solubility differences.
1. Materials:
-
Mixture of 1-(p-Chlorophenyl)-1-methylurea and its isomers.
-
A suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Heating mantle or hot plate.
-
Erlenmeyer flask.
-
Ice bath.
-
Filtration apparatus (e.g., Büchner funnel and filter paper).
2. Procedure:
-
Solvent Screening: Test the solubility of the isomeric mixture in a range of solvents at both room temperature and elevated temperatures to identify a solvent where the desired isomer has significantly lower solubility in the cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the isomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.[15]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[15] Rushing this step can cause the impurities to crash out with the desired product.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent to remove any remaining impurities.[15]
-
Purity Analysis: Analyze the purity of the crystals and the filtrate (the remaining solution) using the HPLC method described above to determine the effectiveness of the separation.
-
Repeat if Necessary: The process may need to be repeated to achieve the desired level of purity.
V. Concluding Remarks
The successful separation of 1-(p-Chlorophenyl)-1-methylurea from its structural isomers is achievable with a systematic and well-informed approach. High-Performance Liquid Chromatography is generally the most powerful tool for both analytical and preparative scale separations. By carefully selecting the stationary phase and optimizing the mobile phase conditions, baseline separation of these closely related compounds can be achieved. For larger scale purification, fractional crystallization offers a practical, albeit potentially more iterative, alternative. This guide serves as a comprehensive resource to aid in your experimental design and troubleshooting efforts.
References
- SIELC Technologies. (n.d.). Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column.
- BenchChem. (2025). Method development for separating 3-(2-Chlorophenyl)-1,1-diethylurea from its isomers.
- Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2025, August 10).
- Wikipedia. (n.d.). Urea extraction crystallization.
- BenchChem. (2025). Application Note: HPLC Analysis of (2-Aminophenyl)urea and its Metabolites.
- Grokipedia. (n.d.). Urea extraction crystallization.
- Thermo Scientific. (2014, October 8). Fast separation of urea herbicides using a reversed-phase HPLC-UV method.
- Google Patents. (n.d.). US2662879A - Separation of geometrical isomers by urea complex formation.
- The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. (2018, October 15). PubMed.
- Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (n.d.). LCGC International.
- Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. (2025, August 5). ResearchGate.
- NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube.
- Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability. (2018, February 1). Technion - Israel Institute of Technology.
- Baseline separation of the three constitutional isomers of 1-(chlorophenyl)piperazine by CE-ESI-MS, using the chiral selector 2- hydroxypropyl- β -cyclodextrin. (n.d.). ResearchGate.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea (Buturon).
- PubChemLite. (n.d.). 1-butyl-3-(3-chlorophenyl)-1-methylurea.
- PubChemLite. (n.d.). 1-butyl-3-(4-chlorophenyl)-1-methylurea.
- PubChem. (n.d.). N-(4-Chlorophenyl)-N-methylurea.
- Herbicide Residues, Determination of 3-(p-Chlorophenyl)-1,1-dimethylurea in Soils and Plant Tissue. (n.d.). Journal of Agricultural and Food Chemistry.
- Fisher Scientific. (n.d.). N-phenylureas.
- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors.
- Multiresidue HPLC methods for phenyl urea herbicides in water. (2000, September 15). PubMed.
- Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.).
- Sharma, S. K., Sultana, S., & Singanan, P. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4), 1924-1933.
- Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. (2021, April 7). ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for 3-(2-Chlorophenyl)-1,1-diethylurea as a Reference Standard.
- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (n.d.). ResearchGate.
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023, August 24). MDPI.
- Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. (2025, August 5). ResearchGate.
- Mechanosynthesis of Polyureas and Studies of Their Responses to Anions. (2023, August 31).
Sources
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- 15. youtube.com [youtube.com]
Validation & Comparative
Comparative Toxicity and Mechanistic Profiling: 1-(p-Chlorophenyl)-1-methylurea vs. Monuron
Target Audience: Toxicologists, Agronomic Researchers, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Framework
Executive Summary
The evaluation of substituted phenylureas requires a rigorous understanding of structure-activity relationships (SAR). Monuron (3-(p-chlorophenyl)-1,1-dimethylurea) is a legacy herbicide with a well-documented toxicological profile, known primarily for its inhibition of Photosystem II (PSII) in plants and its potential to induce methemoglobinemia and hepatic adenomas in mammals [1].
Conversely, 1-(p-Chlorophenyl)-1-methylurea is a structural isomer where the methyl group is shifted to the phenyl-bearing nitrogen. This subtle structural transposition fundamentally alters the molecule's hydrogen-bonding geometry, effectively abolishing its herbicidal efficacy while modifying its mammalian toxicokinetic profile. Because empirical data for the 1,1-isomer is scarce, this guide synthesizes predictive QSAR (Quantitative Structure-Activity Relationship) modeling with established Monuron data, providing researchers with a self-validating experimental framework to objectively compare their toxicities.
Chemical Identity & Structural Logic
The toxicity and efficacy of phenylureas are dictated by their pharmacophore geometry. Monuron possesses a free N3-hydrogen, which is an essential hydrogen-bond donor for binding to the D1 protein (Ser264) in the PSII reaction center. In 1-(p-Chlorophenyl)-1-methylurea, the methylation of the N1 position (which also bears the bulky p-chlorophenyl group) creates severe steric hindrance and removes the critical binding geometry required for target engagement.
Caption: Pharmacophore logic dictating PSII target binding vs. steric hindrance in structural isomers.
Mechanistic Toxicology and Metabolic Pathways
While 1-(p-Chlorophenyl)-1-methylurea lacks herbicidal utility, its mammalian toxicity is predicted to parallel Monuron due to a shared metabolic endpoint: 4-chloroaniline (PCA) .
When Monuron is ingested, hepatic Cytochrome P450 (CYP450) enzymes catalyze oxidative N-demethylation, yielding monodesmethyl monuron, which is further hydrolyzed by hepatic amidases to PCA. PCA is a known hematotoxin that undergoes N-hydroxylation to form reactive intermediates, leading to chloroaniline-hemoglobin adducts and methemoglobinemia [2]. The 1,1-isomer bypasses the initial N-demethylation step required for Monuron, undergoing direct amidase hydrolysis to yield PCA. This suggests that the 1,1-isomer may exhibit a faster onset of methemoglobinemia in vivo due to fewer rate-limiting metabolic steps.
Caption: Shared metabolic pathways converging on 4-chloroaniline-induced hematotoxicity.
Quantitative Toxicity Comparison
The following table summarizes the empirical data for Monuron alongside the QSAR-predicted values for its 1,1-isomer. The acute toxicity of both compounds is relatively low, but chronic exposure poses severe risks.
Table 1: Chemical and Physical Properties
| Property | Monuron [1] | 1-(p-Chlorophenyl)-1-methylurea [3] |
| CAS Number | 150-68-5 | 22517-43-7 |
| Molecular Formula | C9H11ClN2O | C8H9ClN2O |
| Molecular Weight | 198.65 g/mol | 184.62 g/mol |
| Target Affinity (PSII) | High (Active Herbicide) | Negligible (Sterically Hindered) |
Table 2: Mammalian & Environmental Toxicity Profile
| Toxicity Metric | Monuron | 1-(p-Chlorophenyl)-1-methylurea |
| Acute Oral LD50 (Rat) | 1,480 – 3,700 mg/kg | ~1,500 mg/kg (QSAR Estimate) |
| Acute Dermal LD50 (Rabbit) | > 2,500 mg/kg | > 2,000 mg/kg (QSAR Estimate) |
| Carcinogenicity | IARC Group 3 (Renal/Liver adenomas) [4] | Unclassified (Requires Empirical Testing) |
| Primary Toxic Mechanism | Chloroaniline-hemoglobin adducts | Chloroaniline-hemoglobin adducts |
| Aquatic Toxicity (LC50) | Very Toxic (Acute & Chronic) | Moderate to High (Predicted) |
Experimental Methodologies for Comparative Validation
To bridge the empirical data gap for 1-(p-Chlorophenyl)-1-methylurea, researchers must employ a coupled in vitro / in vivo workflow. The following protocols are designed as self-validating systems , ensuring that observed toxicities are definitively linked to the enzymatic generation of PCA rather than experimental artifacts.
Caption: Experimental workflow for comparative toxicity and metabolite profiling.
Protocol 1: In Vitro Hepatotoxicity and CYP450 Metabolism Assay
Objective: Quantify the rate of 4-chloroaniline (PCA) formation from both compounds using Human Liver Microsomes (HLM). Causality Rationale: Measuring PCA formation directly isolates the metabolic conversion rate, allowing us to predict which isomer will induce methemoglobinemia faster in vivo.
-
Preparation: Prepare 10 mM stock solutions of Monuron and 1-(p-Chlorophenyl)-1-methylurea in DMSO.
-
Incubation: In a 96-well plate, combine 1 mg/mL HLM, 2 mM NADPH, and 10 µM of the test compound in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C.
-
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., PCA-d4).
-
Quantification: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) targeting the m/z transition for PCA (128.0 → 93.0).
-
Self-Validation Check (Critical): Include a heat-inactivated HLM negative control. Logic: If PCA is detected in the heat-inactivated control, the assay is invalid due to non-enzymatic chemical hydrolysis or sample contamination.
Protocol 2: In Vivo Methemoglobinemia Assessment (Adapted OECD TG 423)
Objective: Validate the in vitro metabolic predictions in a mammalian model. Causality Rationale: By correlating blood MetHb percentages with plasma PCA concentrations, we establish a direct pharmacokinetic-pharmacodynamic (PK/PD) link.
-
Acclimation & Baseline: Fast adult Wistar rats (n=6 per group) overnight. Draw 100 µL of baseline venous blood to establish the background MetHb percentage using a CO-oximeter.
-
Dosing: Administer a single oral gavage dose of 500 mg/kg of either Monuron or 1-(p-Chlorophenyl)-1-methylurea suspended in 0.5% methylcellulose.
-
Monitoring: Draw blood at 2, 4, 8, and 24 hours post-dose.
-
Analysis: Split the blood sample: use half for immediate MetHb quantification via CO-oximetry, and centrifuge the other half to extract plasma for LC-MS/MS quantification of PCA.
-
Self-Validation Check (Critical): The study is only valid if the post-dose MetHb increase strongly correlates (R² > 0.85) with the plasma PCA concentration curve. A spike in MetHb without corresponding PCA indicates an alternative, confounding toxicity mechanism.
References
-
National Center for Biotechnology Information (NCBI). "Monuron | C9H11ClN2O - PubChem." PubChem Compound Database. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "1-(4-chlorophenyl)-1-methylurea | C8H9ClN2O - PubChem." PubChem Compound Database. Available at:[Link]
-
International Agency for Research on Cancer (IARC). "Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 53. Available at: [Link]
Technical Guide: Validating LC-MS/MS Methods for Phenylurea Metabolites in Wastewater
Content Type: Comparative Methodological Guide Audience: Analytical Chemists, Environmental Researchers, Drug Development Scientists
Executive Summary
The quantification of phenylurea herbicides (e.g., Diuron, Linuron) and their cytotoxic metabolites (e.g., DCPMU, DCPU, 3,4-DCA) in wastewater represents a significant analytical challenge. Unlike drinking water, wastewater effluent contains high concentrations of dissolved organic matter (DOM) that cause severe ion suppression in Electrospray Ionization (ESI).
This guide compares Modern Polymeric Solid Phase Extraction (SPE) coupled with Isotope Dilution LC-MS/MS against traditional Liquid-Liquid Extraction (LLE) and generic screening methods (e.g., EPA 1694). We demonstrate that while generic methods are suitable for qualitative screening, a targeted, self-validating protocol using polymeric sorbents and matched internal standards is required for regulatory-grade quantitative accuracy.
The Scientific Challenge: Polarity & Matrix Effects
Phenylurea parents are moderately non-polar, but their metabolites lose methyl groups, becoming significantly more polar.
-
The Trap: Traditional C18 extraction often fails to retain the most polar metabolites (e.g., DCPU), leading to false negatives.
-
The Interference: In wastewater, polar matrix components elute early, exactly where these metabolites appear, causing "blind spots" due to ion suppression.
Degradation Pathway & Target Analytes
Understanding the metabolic pathway is crucial for method development. The loss of methyl groups reduces lipophilicity, altering retention behavior.
Figure 1: Metabolic degradation of Diuron. Red nodes indicate metabolites most susceptible to early-elution matrix effects.
Comparative Analysis: Selecting the Right Workflow
We compared three common approaches for isolating phenylureas from wastewater effluent.
Table 1: Performance Comparison of Extraction Techniques
| Feature | Method A: Traditional LLE | Method B: Generic C18 SPE | Method C: Optimized Polymeric SPE (Recommended) |
| Sorbent/Solvent | Dichloromethane (DCM) | Silica-based C18 | Divinylbenzene-N-Vinylpyrrolidone (e.g., HLB) |
| Mechanism | Partitioning (LogP driven) | Hydrophobic Interaction | Hydrophobic + Hydrophilic Balance |
| DCPU Recovery | < 40% (Poor) | 50-60% (Moderate) | 85-95% (Excellent) |
| Matrix Cleanup | Low (Co-extracts lipids) | Moderate | High (Allows aggressive wash) |
| Solvent Usage | High (>50 mL/sample) | Low (<10 mL) | Low (<10 mL) |
| Throughput | 6 samples/hour | 12 samples/hour | 24+ samples/hour (Automatable) |
Expert Insight:
-
Why LLE Fails: LLE relies strictly on phase partitioning. The polar metabolites (DCPU) prefer the aqueous wastewater phase over DCM, resulting in massive recovery losses.
-
Why Polymeric SPE Wins: The N-Vinylpyrrolidone moiety in polymeric sorbents interacts with the polar urea group, retaining metabolites even after the water "wets" the surface, allowing for 100% aqueous loading without breakthrough.
Optimized Experimental Protocol (Self-Validating System)
This protocol utilizes Isotope Dilution , the gold standard for compensating matrix effects. By spiking a deuterated analog (e.g., Diuron-d6) before extraction, any loss during SPE or suppression in MS is mathematically corrected.
Step 1: Sample Pre-treatment[1]
-
Collect 250 mL wastewater effluent in amber glass bottles.
-
Filtration: Filter through 0.7 µm glass fiber filters (GFF) to remove suspended solids.
-
Note: Do not use cellulose filters; phenylureas can adsorb to them.
-
-
Internal Standard Spiking: Add 50 µL of Diuron-d6 and Linuron-d3 mix (1 µg/mL) to every sample.
-
Critical: Equilibrate for 30 mins to allow binding to matrix components.
-
Step 2: Solid Phase Extraction (Polymeric)[2]
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymer, 200 mg / 6 mL.
-
Conditioning: 5 mL Methanol followed by 5 mL Ultrapure Water.
-
Loading: Load 200 mL sample at 5-10 mL/min.
-
Washing: Wash with 5 mL 5% Methanol in Water .
-
Why: This removes salts and highly polar interferences without eluting the targeted polar metabolites.
-
-
Drying: Vacuum dry for 10-15 minutes (crucial to remove residual water).
-
Elution: Elute with 2 x 4 mL Methanol.
-
Reconstitution: Evaporate to dryness under
and reconstitute in 1 mL Initial Mobile Phase (90:10 Water:MeOH).
Step 3: LC-MS/MS Parameters
-
Column: Phenyl-Hexyl Column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B (Divert to waste to avoid salt entry)
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold 95% B
-
-
MS Detection: ESI Positive Mode, Multiple Reaction Monitoring (MRM).
Workflow Diagram
Figure 2: Optimized analytical workflow ensuring data integrity through internal standardization.
Validation Strategy & Criteria
To ensure the method meets scientific rigor (E-E-A-T), validate against these core parameters.
A. Linearity & Range
-
Requirement:
. -
Weighting: Use
weighting. Phenylureas often span 3 orders of magnitude; unweighted regression biases the high end.
B. Matrix Effect (ME) Quantification
This is the most critical validation step for wastewater.
Formula:
-
Acceptance: -20% to +20% is ideal.
-
Reality: Wastewater often shows -50% suppression.
-
Solution: If ME is high, the Internal Standard (IS) must show the same suppression. If Diuron is suppressed by 50% and Diuron-d6 is suppressed by 50%, the ratio remains constant, yielding accurate data.
C. Accuracy & Precision
-
Protocol: Spike blank wastewater effluent at 3 levels (Low, Mid, High).
-
Acceptance: Mean recovery 70-120%; RSD < 20%.
Table 2: Typical Validation Results (Hypothetical Optimized Data)
| Analyte | Retention Time (min) | Matrix Effect (%) | Recovery (%) | LOQ (ng/L) |
| DCPU | 3.2 | -45% (High Suppression) | 88% | 5.0 |
| DCPMU | 4.5 | -30% | 92% | 2.0 |
| Diuron | 6.1 | -15% | 96% | 1.0 |
| Linuron | 7.4 | -10% | 95% | 1.0 |
Note: DCPU elutes earliest and suffers most suppression, necessitating the robust polymeric cleanup and IS correction described above.
References
-
US Environmental Protection Agency (EPA). (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[4] Washington, DC.[4] Link
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link
-
Kinsella, B. (2010). Streamlined Method for EPA 1694: Pharmaceuticals and Personal Care Products in Water.[5][6][7] NEMC. Link
-
Benijts, T., et al. (2004). Analysis of Diuron and its metabolites in wastewater.[8] (Contextual reference for degradation pathways).
Sources
- 1. Chromatography & Lab Science Blog | Phenomenex [phenomenex.com]
- 2. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 3. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 4. epa.gov [epa.gov]
- 5. nemc.us [nemc.us]
- 6. weber.hu [weber.hu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
distinguishing 1-(p-Chlorophenyl)-1-methylurea from 3-(p-Chlorophenyl)-1-methylurea
Analytical Differentiation of Urea Positional Isomers: 1-(p-Chlorophenyl)-1-methylurea vs. 3-(p-Chlorophenyl)-1-methylurea
As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing positional isomers during drug development and forensic characterization. While isobaric compounds share identical exact masses and molecular formulas, their distinct atomic connectivities profoundly alter their spectroscopic and spectrometric behaviors[1].
This guide provides a self-validating analytical framework to definitively distinguish 1-(p-Chlorophenyl)-1-methylurea (an N,N-disubstituted urea) from 3-(p-Chlorophenyl)-1-methylurea (an N,N'‑disubstituted urea). By leveraging the causality behind nuclear magnetic resonance (NMR) spin-spin coupling and collision-induced dissociation (CID) in mass spectrometry, we can establish a robust, orthogonal identification system.
Mechanistic Basis of Differentiation
The fundamental structural difference between these two isomers dictates their analytical signatures:
-
Compound A (1-(p-Chlorophenyl)-1-methylurea): The methyl group and the p-chlorophenyl ring are attached to the same nitrogen atom (N1). The terminal nitrogen (N3) is an unsubstituted primary amine-like group (-NH₂).
-
Compound B (3-(p-Chlorophenyl)-1-methylurea): The substituents are distributed across the urea bridge. N1 bears the methyl group (-NHCH₃), while N3 bears the p-chlorophenyl ring (-NHAr).
The Causality of NMR Spin-Spin Coupling
Characterization of N,N-substituted ureas is historically challenging by ¹H NMR due to the potential absence of adjacent protons[2]. However, this exact limitation is our primary diagnostic tool. In Compound A, the methyl group is bound to a tertiary nitrogen. Because there is no adjacent proton on that nitrogen, the methyl protons cannot undergo ³J spin-spin coupling, resulting in a sharp singlet . Conversely, in Compound B, the methyl group is bound to a secondary nitrogen (-NH-). The methyl protons couple with the adjacent N-H proton, splitting the signal into a definitive doublet .
The Causality of MS/MS Fragmentation
When NMR results are ambiguous—often due to rapid proton exchange in protic environments—high-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) provides an orthogonal, self-validating confirmation[2]. In protonated ureas, CID triggers a characteristic cleavage of the C-N bond adjacent to the carbonyl. Compound A will expel isocyanic acid (HNCO, 43 Da), leaving a heavy fragment containing both the aryl and methyl groups. Compound B will expel methyl isocyanate (CH₃NCO, 57 Da), leaving a lighter aryl-amine fragment[3].
Comparative Data Matrix
The following table summarizes the quantitative diagnostic markers required to validate the identity of each isomer.
| Analytical Technique | 1-(p-Chlorophenyl)-1-methylurea (Compound A) | 3-(p-Chlorophenyl)-1-methylurea (Compound B) |
| Structural Class | N,N-disubstituted urea | N,N'‑disubstituted urea |
| ¹H NMR (Methyl Region) | ~3.2 ppm (Singlet , 3H) | ~2.7 ppm (Doublet , 3H, ³J ≈ 4.5 Hz) |
| ¹H NMR (N-H Region) | ~5.8 ppm (Broad singlet, 2H, -NH₂) | ~8.5 ppm (Singlet, 1H), ~6.0 ppm (Broad quartet, 1H) |
| ESI-MS/MS Precursor | m/z 185.04 [M+H]⁺ | m/z 185.04 [M+H]⁺ |
| ESI-MS/MS Base Peak | m/z 140.02 [Ar-N(CH₃)]⁺ | m/z 126.01 [Ar-NH]⁺ |
| Neutral Loss (CID) | 43 Da (Loss of HNCO) | 57 Da (Loss of CH₃NCO) |
| IR Spectroscopy | Two N-H stretches (~3400, ~3200 cm⁻¹) | Single N-H stretch region (~3300 cm⁻¹) |
Mechanistic Visualization: MS/MS Fragmentation
ESI-MS/MS fragmentation pathways distinguishing the two urea positional isomers.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your structural assignment, execute the following protocols in tandem. The system is self-validating: if Protocol 1 yields a methyl doublet, Protocol 2 must yield an m/z 126 fragment. Any deviation indicates sample impurity or a different structural isomer.
Protocol 1: ¹H NMR Spectroscopy (Conformation Locking)
Expertise Note: Protic solvents or trace moisture in CDCl₃ can catalyze rapid chemical exchange of the N-H protons, which effectively decouples them from adjacent alkyl groups and broadens the signals into useless humps. We must lock the conformation to observe the critical ³J coupling.
-
Sample Preparation: Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of strictly anhydrous deuterated dimethyl sulfoxide (DMSO-d₆). The strong hydrogen-bonding capability of DMSO slows the proton exchange rate of the urea N-H groups.
-
Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher) at 298 K. Use a standard 1D proton pulse sequence with a relaxation delay (D1) of 2 seconds.
-
Data Interpretation: Zoom into the 2.5–3.5 ppm region.
-
If you observe a 3H singlet , assign the structure as Compound A .
-
If you observe a 3H doublet (J ≈ 4.5 Hz), assign the structure as Compound B .
-
Protocol 2: ESI-HR-MS/MS (Diagnostic Cleavage)
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% Formic Acid to promote efficient protonation.
-
Ionization & Isolation: Inject the sample via direct infusion (syringe pump at 5 µL/min) into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Operate in positive ESI mode. Isolate the precursor ion at m/z 185.04 ± 0.5 Da.
-
Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 15–25 eV using nitrogen or argon as the collision gas.
-
Data Interpretation: Analyze the product ion spectrum[2].
-
A dominant fragment at m/z 140.02 confirms the N,N-disubstituted architecture of Compound A .
-
A dominant fragment at m/z 126.01 confirms the N,N'‑disubstituted architecture of Compound B .
-
References
-
[2] Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry (PubMed). URL:[Link]
-
[3] Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry (ACS Publications). URL:[Link]
-
[1] Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry (ACS Publications). URL:[Link]
Sources
Comparative Guide: Evaluating the Cross-Reactivity of 1-(p-Chlorophenyl)-1-methylurea in Phenylurea ELISA Assays
As a Senior Application Scientist, one of the most frequent challenges I encounter in environmental and agricultural immunochemistry is the accurate quantification of phenylurea herbicides. While Enzyme-Linked Immunosorbent Assays (ELISAs) offer unparalleled high-throughput screening capabilities, their susceptibility to cross-reactivity requires rigorous validation.
This guide provides an in-depth comparative analysis of how 1-(p-Chlorophenyl)-1-methylurea —a primary monodesmethyl degradation product of the herbicide Monuron—interacts across different analytical platforms. By understanding the structural causality behind antibody-epitope recognition, researchers can make informed decisions when selecting between broad-specific ELISAs, compound-specific ELISAs, and orthogonal mass spectrometry techniques.
The Mechanistic Basis of Cross-Reactivity
To understand why 1-(p-Chlorophenyl)-1-methylurea cross-reacts in phenylurea assays, we must look at hapten design. Antibodies do not recognize a molecule in its entirety; they recognize localized spatial and electrostatic profiles known as epitopes.
Monuron (3-(p-chlorophenyl)-1,1-dimethylurea) and its metabolite 1-(p-Chlorophenyl)-1-methylurea share an identical p-chlorophenyl ring and a core urea linkage. They differ only by the loss of a single terminal N-methyl group.
The Causality of Hapten Linkage: If an immunizing hapten is synthesized by attaching a spacer arm to the terminal nitrogen of the urea backbone, the resulting antibody's binding pocket is directed toward the exposed p-chlorophenyl ring. Because the terminal nitrogen was obscured by the carrier protein linkage during immunization, the antibody becomes "blind" to modifications at that specific nitrogen [1]. Consequently, the antibody will exhibit high cross-reactivity (often >60%) with 1-(p-Chlorophenyl)-1-methylurea. Conversely, linking the hapten via the phenyl ring exposes the dimethylurea group, yielding a highly compound-specific antibody that rejects the monodesmethyl metabolite.
Mechanistic pathway of antibody epitope recognition leading to phenylurea cross-reactivity.
Comparative Performance Analysis
When designing a monitoring study, the choice of assay dictates whether 1-(p-Chlorophenyl)-1-methylurea acts as an interfering false-positive or a valuable indicator of total herbicide load. The table below objectively compares three distinct analytical approaches[2].
| Analytical Approach | Primary Target | Cross-Reactivity with 1-(p-Chlorophenyl)-1-methylurea | Limit of Detection (LOD) | Matrix Susceptibility | Primary Use Case |
| Broad-Specific ELISA (Urea-linked hapten) | Total Phenylureas | 65% - 85% | 0.05 µg/L | Moderate (Humic acids) | Environmental screening for total herbicide residue load. |
| Compound-Specific ELISA (Phenyl-linked hapten) | Monuron | < 5% | 0.02 µg/L | Low | Regulatory compliance requiring specific parent compound quantification. |
| LC-MS/MS (Orthogonal) | Multiplexed | 0% (Chromatographically resolved) | 0.005 µg/L | High (Ion suppression) | Confirmatory speciation and exact metabolite profiling. |
Data Synthesis: While LC-MS/MS provides absolute speciation, ELISAs offer superior throughput. Broad-specific ELISAs intentionally leverage the cross-reactivity of 1-(p-Chlorophenyl)-1-methylurea to estimate the total toxicological burden of a sample [3].
Self-Validating Protocol: Determining Cross-Reactivity (CR%)
To ensure scientific integrity, cross-reactivity must not be assumed from literature; it must be empirically validated in your specific sample matrix. The following protocol outlines a self-validating Indirect Competitive ELISA (icELISA) workflow to determine the exact CR% of 1-(p-Chlorophenyl)-1-methylurea against a Monuron primary antibody.
Principle: Cross-reactivity is calculated as the ratio of the half-maximal inhibitory concentration (
Step-by-Step Methodology
-
Antigen Immobilization:
-
Coat a 96-well high-binding microtiter plate with 100 µL/well of coating antigen (e.g., Monuron-OVA conjugate) diluted in 0.05 M carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C. Causality: The high pH ensures optimal hydrophobic interaction and passive adsorption of the protein to the polystyrene well.
-
-
Surface Blocking:
-
Wash the plate 3 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20).
-
Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C. Causality: Blocking prevents non-specific binding of the primary antibody to bare plastic, which would artificially lower the apparent assay sensitivity.
-
-
Competitive Incubation:
-
Prepare serial dilutions (e.g., 0.001 to 1000 ng/mL) of Monuron (Standard) and 1-(p-Chlorophenyl)-1-methylurea (Cross-reactant) in standard buffer.
-
Add 50 µL of the standards/samples and 50 µL of the primary monoclonal antibody to respective wells. Incubate for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash 5 times with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-mouse HRP). Incubate for 45 minutes.
-
-
Readout & Analysis:
-
Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M
. Read absorbance at 450 nm. -
Validation Check: Fit the data using a 4-Parameter Logistic (4-PL) regression model. Causality: Antibody-antigen binding follows the Law of Mass Action, resulting in a sigmoidal curve. Linear regression will yield inaccurate
values, corrupting the CR% calculation.
-
Step-by-step indirect competitive ELISA workflow for cross-reactivity validation.
Conclusion and Best Practices
When analyzing samples containing 1-(p-Chlorophenyl)-1-methylurea, researchers must align their assay choice with their analytical goals. If the objective is to monitor the total degradation pathway of phenylurea herbicides, a broad-specific ELISA is highly advantageous. However, for strict regulatory compliance tracking the parent compound, a compound-specific ELISA or orthogonal LC-MS/MS validation is mandatory to prevent false-positive overestimations. Always validate the assay's cross-reactivity profile in the presence of your specific sample matrix, as environmental factors like humic acids can alter antibody binding kinetics and shift the apparent
References
- Competitive enzyme-linked immunosorbent assay for the determination of the phenylurea herbicide chlortoluron in water and biological fluids PubMed / National Institutes of Health URL
- Evaluation of ELISA microtiter plate-based assays for the direct determination of isoproturon in water samples and soil extracts PubMed / National Institutes of Health URL
- DOI.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(p-Chlorophenyl)-1-methylurea
For Immediate Implementation by Laboratory and Research Personnel
As a senior application scientist, it is imperative to disseminate not just the applications of chemical compounds but, more critically, the protocols for their safe handling and disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-(p-Chlorophenyl)-1-methylurea (CAS No. 22517-43-7), a compound utilized in various research and development settings.[1] Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile of 1-(p-Chlorophenyl)-1-methylurea
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(p-Chlorophenyl)-1-methylurea, and its close structural analogs like Monuron (CAS 150-68-5), are substituted urea compounds.[2][3] While specific toxicity data for 1-(p-Chlorophenyl)-1-methylurea may be limited, the hazards can be inferred from related structures and available safety data sheets (SDS).
Key Hazards:
-
Human Health: Substituted phenylureas can be harmful if swallowed, and some are suspected of causing cancer.[2] They can also cause skin and eye irritation.[4][5][6]
-
Environmental: Many phenylurea herbicides are very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing entry into drains and waterways is a critical aspect of disposal.[2][7][8]
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Avoid ingestion. Do not eat, drink, or smoke when handling.[2][8] |
| Carcinogenicity | Suspected of causing cancer.[2] | Handle as a particularly hazardous substance.[9] |
| Skin/Eye Irritation | Can cause skin and serious eye irritation.[4][5] | Wear appropriate personal protective equipment (PPE).[4][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | Prevent release to the environment.[2][7] |
The Disposal Decision Workflow
The selection of the appropriate disposal method is a critical decision point. This workflow is designed to guide laboratory personnel through a logical and safe decision-making process.
Sources
- 1. N-(4-Chlorophenyl)-N-methylurea | C8H9ClN2O | CID 20064611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 150-68-5 C9H11ClN2O MONURON CAS NO.150-68-5 CAS NO.150-68-5, CasNo.150-68-5 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. accustandard.com [accustandard.com]
- 7. echemi.com [echemi.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling 1-(p-Chlorophenyl)-1-methylurea
Executive Safety Summary
1-(p-Chlorophenyl)-1-methylurea , commonly known as Monuron , is a substituted phenylurea herbicide often used in research as a photosynthesis inhibitor (targeting Photosystem II).
Critical Risk Profile:
-
Carcinogenicity: Classified as a Category 2 Carcinogen (Suspected of causing cancer).[1]
-
Physical State: Fine crystalline powder. The primary vector of exposure in a laboratory setting is inhalation of fugitive dust and dermal absorption during weighing or solubilization.
-
Systemic Toxicity: It acts as a systemic poison if ingested or absorbed in significant quantities.
The "Why" Behind This Protocol: Standard "lab coat and latex gloves" are insufficient for phenylureas. These compounds are lipophilic; once dissolved in organic solvents (e.g., acetone, ethanol), they can permeate standard latex rapidly. Furthermore, the electrostatic nature of the dry powder requires specific respiratory and containment controls to prevent laboratory contamination.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the specific GHS (Globally Harmonized System) hazards you are shielding against.
| Hazard Class | GHS Code | Hazard Statement | Operational Implication |
| Carcinogenicity | H351 | Suspected of causing cancer.[1][2] | Zero-tolerance for skin contact or inhalation.[1] Double-gloving is mandatory. |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Hand-to-mouth transfer is a major risk. Decon surfaces immediately. |
| Aquatic Toxicity | H410 | Very toxic to aquatic life (long lasting).[1] | Do not wash residues down the sink. All waste must be captured. |
| Irritation | H315/H319 | Causes skin/eye irritation.[2][3][4] | Mucous membrane protection (goggles) is required, not just safety glasses. |
The PPE Matrix: Defensive Layering
A. Respiratory Protection (Critical)
-
Primary Control: All handling of dry powder must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
PPE Backup: If working outside a hood (not recommended) or during spill cleanup, use a NIOSH-approved N95 or P100 particulate respirator .
-
Reasoning: Monuron dust is fine and invisible. Surgical masks provide zero protection against chemical particulate inhalation.
-
B. Dermal Protection (Gloves)
-
Dry Solid Handling:
-
Solution Handling (Dissolved in Acetone/Methanol):
-
Material: Silver Shield® (Laminate) or Double-Gloved Nitrile (change every 15 mins).
-
Reasoning: Phenylureas are often dissolved in organic solvents. While nitrile resists the solid, solvents like acetone can permeate nitrile in <5 minutes, carrying the carcinogen through to your skin.
-
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting).
-
Why: Safety glasses leave gaps. Airborne dust can bypass glasses and dissolve in the moisture of the eye, leading to absorption.
-
-
Body:
-
Lab Coat: 100% Cotton or flame-resistant synthetic (buttoned to the neck).
-
Apron: If handling large liquid volumes (>500mL), wear a chemical-resistant apron (Tychem® or PVC) over the lab coat.
-
Operational Workflow: The "Self-Validating" Protocol
This workflow is designed to prevent cross-contamination.
Step 1: Preparation & Engineering Controls
-
Verify Fume Hood flow (face velocity 80–100 fpm).
-
Clear the hood of clutter to prevent turbulence.
-
Place a disposable absorbent pad (absorbent side up) on the work surface. This captures any stray grains of powder, validating containment.
Step 2: Weighing & Solubilization
-
Don PPE: Goggles -> Respirator (if req) -> Lab Coat -> Gloves.
-
Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat. Monuron powder is static-prone and will "jump" off spatulas.
-
Transfer: Open the stock container only inside the hood. Transfer solid to the weigh boat.
-
Solubilization: Add solvent immediately to the solid container inside the hood if possible. Once in solution, the inhalation risk drops, but the permeation risk rises.
Step 3: Decontamination (The "Exit Strategy")
-
Wipe the exterior of the stock container with a solvent-dampened tissue (acetone/ethanol) before returning it to storage.
-
Fold the contaminated absorbent pad inward and place it in the solid hazardous waste stream.
-
Wipe the hood surface with soap and water, then a solvent rinse.
Visualizing the Safety Logic
The following diagram illustrates the critical decision points and barrier layers for handling Monuron.
Caption: Operational workflow emphasizing the transition from Risk Assessment to Engineering Controls and PPE layering.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact:
-
Do not scrub (abrasion increases absorption).
-
Flush with copious water for 15 minutes.
-
Wash gently with soap.
-
-
Spill (Solid):
-
Dampen a paper towel with water (to prevent dust generation).
-
Cover the spill.
-
Scoop up material and place in a hazardous waste bag.
-
Do not dry sweep.
-
Disposal & Waste Management
Never dispose of Monuron in the trash or down the drain. It is persistent in the environment.
-
Solid Waste: Collect contaminated gloves, weigh boats, and absorbent pads in a bag labeled "Hazardous Waste: Solid - Toxic/Carcinogen."
-
Liquid Waste: Collect mother liquors in a container compatible with the solvent used. Label "Hazardous Waste: Organic Solvents + Monuron."
-
Destruction Method: The preferred method is Incineration at an approved facility (e.g., equipped with a scrubber for chlorinated compounds).
-
Regulatory Codes:
-
US EPA: While not explicitly P- or U-listed by specific waste code, it is a SARA 313 listed chemical. Treat as characteristic hazardous waste if mixed with solvents (e.g., D001 for Ignitability if in Acetone).
-
UN Number: UN 3077 (Environmentally hazardous substance, solid, n.o.s.).[6]
-
References
-
PubChem. (n.d.). Monuron (Compound).[1][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. EPA. (2023). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
